5,6-Dimethylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-5-6-11-10(9(8)2)4-3-7-12-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBZCHAUVPUVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360879 | |
| Record name | 5,6-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20668-30-8 | |
| Record name | 5,6-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Technical Guide: Skraup Synthesis of Quinoline Derivatives
Executive Summary
The Skraup synthesis remains the premier method for constructing the quinoline scaffold—a privileged structure in medicinal chemistry found in antimalarials, kinase inhibitors, and antiviral agents. While historically notorious for its violent exotherms, modern process engineering and catalytic modifications have transformed this reaction into a controllable, scalable, and versatile tool. This guide dissects the mechanistic underpinnings, safety-critical parameters, and green chemistry adaptations required for high-yield synthesis in contemporary drug discovery.
Mechanistic Foundations
The Skraup reaction is a cascade sequence involving dehydration, conjugate addition, electrophilic aromatic substitution, and oxidative aromatization. Understanding the kinetics of the intermediate species is vital for controlling the reaction's notorious exotherm.
The Four-Stage Cascade
-
Dehydration: Glycerol is dehydrated by concentrated sulfuric acid (
) to form acrolein ( -unsaturated aldehyde).[1][2][3] -
Michael Addition: The aniline nitrogen attacks the
-carbon of acrolein (1,4-addition) to form -(phenylamino)propionaldehyde. -
Cyclization: Acid-catalyzed intramolecular electrophilic aromatic substitution closes the ring to form 1,2-dihydroquinoline.
-
Aromatization: An oxidizing agent (classically nitrobenzene, modernly iodine or mild oxidants) converts the dihydro-intermediate into the fully aromatic quinoline.
Visualization: Mechanistic Pathway
The following diagram illustrates the sequential transformation and key intermediates.
Figure 1: The sequential cascade of the Skraup synthesis from glycerol dehydration to oxidative aromatization.[1][3]
Critical Process Parameters (CPP) & Safety Engineering
The classic Skraup reaction is prone to "runaway" conditions due to the simultaneous accumulation of acrolein and the exothermic nature of the Michael addition.
Thermal Management & Moderators
-
The Hazard: Rapid mixing of reagents followed by bulk heating often results in a violent eruption (the "volcano" effect) once the threshold temperature for acrolein formation is reached.
-
The Solution (Ferrous Sulfate): The addition of ferrous sulfate (
) is the standard industrial modification. It acts as an oxygen carrier and reaction moderator, smoothing the oxidation profile and preventing localized hotspots [1]. -
Acid Concentration: The concentration of
(typically 60-70% in modern protocols) dictates the rate of acrolein release. Higher concentrations favor rapid dehydration but increase polymerization risks.
Oxidant Selection
| Oxidant | Characteristics | Application Context |
| Nitrobenzene | Classic, doubles as solvent. | High-boiling, difficult removal. Safety risk (explosion) if overheated. |
| Iodine ( | Mild, easy handling. | Preferred for lab-scale. often used with catalytic acid. |
| Arsenic Acid ( | Historical, highly toxic. | Obsolete due to environmental/health hazards. |
| Sodium | Water-soluble. | Easier workup; preferred in "green" aqueous protocols. |
Regiochemistry: The Substituent Effect
When using substituted anilines, regioselectivity is governed by the directing effects of the substituent group (
-
Ortho/Para-Substituted Anilines: Generally yield a single quinoline product.
-
Para-substitution
6-substituted quinoline. -
Ortho-substitution
8-substituted quinoline.
-
-
Meta-Substituted Anilines: The challenge. The ring closure can occur at either of the two available ortho positions (relative to the amine), leading to a mixture of 5-substituted and 7-substituted quinolines.
-
Electron-Donating Groups (EDG): Favor the 7-isomer (closure para to the activating group).
-
Electron-Withdrawing Groups (EWG): Favor the 5-isomer (closure ortho to the deactivating group, avoiding steric clash).
-
Modern Methodologies: Green & Efficient
To align with modern E-E-A-T standards in synthesis, researchers are moving away from bulk acid refluxes.
Microwave-Assisted Synthesis
Microwave irradiation allows for rapid, uniform heating, significantly reducing reaction times from hours to minutes. It suppresses side reactions (like polymerization) by achieving the target temperature instantly [2].
Ionic Liquids
Using ionic liquids (e.g., [bmim][
Master Protocol: Modified Skraup Synthesis
Objective: Synthesis of 6-Methoxyquinoline from
Reagents
- -Anisidine: 0.1 mol
-
Glycerol: 0.3 mol
-
Sulfuric Acid (conc.): 15 mL
-
Nitrobenzene: 12 mL
-
Ferrous Sulfate (
): 2 g (Moderator)
Step-by-Step Workflow
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Charging: Add
-anisidine, glycerol, nitrobenzene, and ferrous sulfate to the flask. -
Acid Addition: Add sulfuric acid dropwise with stirring. Caution: Exothermic.
-
Controlled Ramp: Heat the mixture gently.
-
Checkpoint: If the reaction bubbles vigorously (acrolein evolution), remove the heat source immediately until it subsides.
-
-
Reflux: Once stable, reflux for 3–4 hours. The mixture will turn dark brown/black.
-
Steam Distillation (Purification Step 1):
-
Dilute with water.
-
Steam distill the mixture to remove unreacted nitrobenzene.
-
-
Basification: Cool the residue and make alkaline with 50% NaOH solution.
-
Extraction (Purification Step 2): Steam distill again to collect the quinoline product (which is steam volatile). Alternatively, extract the alkaline residue with dichloromethane (DCM).
-
Isolation: Dry the organic layer over
, filter, and remove solvent. Purify via recrystallization or column chromatography.
Optimization Logic Tree
Figure 2: Decision matrix for process optimization based on substrate and scale.
Applications in Drug Discovery
The quinoline pharmacophore is ubiquitous in modern therapeutics.[4]
-
Antimalarials: The historical success of Quinine and Chloroquine drives continued research into quinoline-based heme polymerase inhibitors.
-
Kinase Inhibitors: Recent FDA approvals and clinical candidates (2020-2024) utilize the quinoline scaffold to target specific kinases (e.g., VEGF, EGFR) in cancer therapy [4]. The flat aromatic structure allows for effective intercalation and ATP-binding site occupation.
-
Antibacterials: Fluoroquinolones (e.g., Ciprofloxacin) are structurally related, though often synthesized via the Gould-Jacobs method, the Skraup synthesis remains relevant for generating novel core derivatives.
References
-
Manske, R. H. F., & Kulka, M. (1953).[5] The Skraup Synthesis of Quinolines.[3][5][6][7] Organic Reactions.[2][3][5][6][8][9] [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave-assisted chemistry: synthesis and catalysis.[10] Chemical Society Reviews.[9] [Link]
-
Earle, M. J., et al. (2000). The distillation and volatility of ionic liquids. Nature. [Link]
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[4] Current Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Skraup Synthesis. [Link]
Sources
- 1. Work out the mechanism for the Skraup synthesis of quinoline. | Filo [askfilo.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. iipseries.org [iipseries.org]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. scielo.org.mx [scielo.org.mx]
Technical Profile: 5,6-Dimethylquinoline (CAS 20668-30-8)
[1]
Executive Summary
This compound (CAS 20668-30-8) is a specialized heterocyclic building block within the quinoline family.[1] Unlike its more common isomers (e.g., 2,6- or 4,6-dimethylquinoline), the 5,6-isomer presents unique steric and electronic properties due to the vicinal methyl substitution on the benzenoid ring. It serves as a critical intermediate in the synthesis of complex pharmacophores, particularly in the development of DNA-intercalating agents, kinase inhibitors, and receptor antagonists. This guide outlines the physicochemical identity, validated synthesis routes, and self-verifying analytical protocols required for its integration into high-purity research workflows.
Chemical Identity & Physical Properties[2][3][4][5]
Table 1: Technical Datasheet
| Property | Specification |
| CAS Number | 20668-30-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₁N |
| Molecular Weight | 157.21 g/mol |
| Physical State | Low-melting solid or viscous oil (purity dependent) |
| Boiling Point | 100–107 °C at 1.8 mmHg [1] |
| Solubility | Soluble in ethanol, chloroform, DMSO; sparingly soluble in water |
| Isomeric Impurity | Commonly co-synthesized with 6,7-Dimethylquinoline |
Synthesis & Fabrication: The Skraup Protocol[6]
The primary route to this compound is the Skraup synthesis , utilizing 3,4-dimethylaniline as the amine precursor.[1] This reaction involves the condensation of the aniline with glycerol in the presence of sulfuric acid and an oxidizing agent (typically nitrobenzene or iodine).
3.1 Mechanistic Pathway & Regioselectivity
The cyclization of 3,4-dimethylaniline is regiochemically complex. The ring closure can occur at two ortho positions relative to the amine:
While steric hindrance typically disfavors closure at the crowded position, the Skraup conditions often yield a mixture of both isomers (approx. 50:50 ratio), necessitating a robust separation protocol [2].
Figure 1: Divergent Synthesis of Dimethylquinoline Isomers
Caption: Divergent cyclization pathways in the Skraup synthesis of 3,4-dimethylaniline.
3.2 Purification Protocol (Self-Validating)
To isolate the 5,6-isomer from the crude mixture, researchers must exploit solubility differences.
-
Crude Isolation: Basify the acidic reaction mixture with NaOH and steam distill to recover the mixed quinoline oils.
-
Fractional Crystallization: Dissolve the crude mixture in aqueous ethanol.
-
Validation: The this compound isomer typically crystallizes preferentially or exhibits distinct solubility compared to the 6,7-isomer.[3]
-
Checkpoint: Monitor the mother liquor vs. precipitate by NMR (see Section 4).
-
Analytical Validation (E-E-A-T)
In drug development, confirming the position of methyl groups is non-negotiable. The following NMR logic provides a self-validating system to distinguish the 5,6-isomer from the 6,7-isomer without needing a reference standard.
4.1 Proton NMR Logic
The aromatic region of the quinoline ring (positions 5, 6, 7, 8) provides the fingerprint.
-
This compound (Target):
-
Substituents: Methyls at 5 and 6.
-
Protons: H7 and H8 are present.
-
Coupling: H7 and H8 are ortho to each other.
-
Signal: You will observe two doublets (or an AB system) with a large coupling constant (
).
-
-
6,7-Dimethylquinoline (Impurity):
-
Substituents: Methyls at 6 and 7.[3]
-
Protons: H5 and H8 are present.
-
Coupling: H5 and H8 are para to each other.
-
Signal: You will observe two singlets (or very weakly coupled doublets,
).
-
Table 2: Diagnostic NMR Signals
| Feature | This compound | 6,7-Dimethylquinoline |
| Benzenoid Protons | H7, H8 | H5, H8 |
| Relationship | Ortho | Para |
| Multiplicity | Doublets (High J) | Singlets (Low J) |
| Conclusion | CONFIRMED | REJECT |
Applications in Drug Discovery
This compound is not merely a solvent or simple reagent; it is a scaffold for "privileged structures" in medicinal chemistry.[1]
-
Kinase Inhibition: The quinoline core mimics the purine ring of ATP, allowing derivatives to dock into the ATP-binding pocket of kinases. The 5,6-methyl substitution pattern alters the hydrophobic interaction profile within the binding cleft.
-
Receptor Antagonists: Hydrogenated derivatives (e.g., 5,6,7,8-tetrahydroquinolines) are investigated as C5a receptor antagonists, crucial for treating inflammatory diseases [3].
-
DNA Intercalation: Planar quinoline derivatives can intercalate between DNA base pairs. The methyl groups at 5 and 6 provide steric bulk that can tune the binding affinity and sequence selectivity.
Safety & Handling
-
Hazards: Like most quinolines, the 5,6-isomer is irritating to eyes, respiratory system, and skin. It may possess mutagenic potential typical of planar aromatics.
-
Storage: Store under inert gas (Nitrogen or Argon) to prevent oxidation to the N-oxide or polymerization.
-
Disposal: Incineration with a combustible solvent in a chemical incinerator equipped with an afterburner and scrubber.
References
- Boiling Point Data:6,7-Dihydrocyclobuta[g]quinoline Synthesis. DataPDF.
- Synthesis & Separation:2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and 1H and 13C NMR Spectral Studies. RSC Publishing.
- Pharmacological Relevance:Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. National Institutes of Health (NIH).
Sources
- 1. This compound CAS 20668-30-8|Research Chemical [benchchem.com]
- 2. Full text of "Organic Reactions Vol Vii" [archive.org]
- 3. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Full text of "Dictionary Of Organic Compounds Volume One Abadole Cytosine" [archive.org]
Physicochemical Properties of Polysubstituted Quinolines: A Technical Guide
Part 1: Introduction & Structural Significance[1]
The Quinoline Scaffold: A Privileged Structure in Chemical Space Quinoline (1-azanaphthalene) represents a "privileged scaffold" in medicinal chemistry and materials science due to its ability to bind to multiple distinct biological targets with high affinity. However, the utility of this scaffold is not merely structural; it is defined by its tunable physicochemical properties. Polysubstitution allows researchers to modulate electron density, solubility, and pKa with high precision, transforming a simple heterocycle into a complex functional material.
For the drug development professional, understanding the Physicochemical Property Space (PPS) of polysubstituted quinolines is critical for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. For the materials scientist, it is the gateway to tuning band gaps and quantum yields in optoelectronics.
Part 2: Electronic & Structural Dynamics[1]
Electronic Distribution and Substituent Effects
The quinoline ring system is π-deficient compared to naphthalene, particularly at the pyridine ring (positions 2, 3, and 4). The nitrogen atom exerts a strong inductive effect (-I), withdrawing electron density.[1]
-
Nucleophilic Attack: Occurs preferentially at C2 and C4 due to low electron density.[1]
-
Electrophilic Attack: Occurs at C5 and C8 (benzene ring) where electron density is preserved.[1]
The Hammett Correlation in Quinolines:
Substituents affect the pKa of the ring nitrogen (
-
Electron Donating Groups (EDGs): (e.g., -OMe, -NH2) at C2, C4, or C8 increase basicity by stabilizing the protonated form (
).[1] -
Electron Withdrawing Groups (EWGs): (e.g., -NO2, -CF3) drastically reduce pKa, rendering the nitrogen less basic and the molecule more lipophilic at physiological pH.[1]
Tautomerism
In polysubstituted quinolines bearing hydroxyl (-OH) or amino (-NH2) groups at C2 or C4, tautomerism governs physicochemical behavior.[1]
-
2-Hydroxyquinoline vs. 2-Quinolone: The lactam (quinolone) tautomer is thermodynamically favored in solution and solid state due to strong intermolecular hydrogen bonding (dimer formation), significantly reducing solubility compared to the lactim form.[1]
Part 3: Core Physicochemical Attributes[1]
A. Acid-Base Dissociation (pKa)
The pKa of the quinoline nitrogen is the "master switch" for solubility and membrane permeability. Unsubstituted quinoline has a pKa of ~4.9.[1]
Table 1: Effect of Substitution on Quinoline pKa (Representative Data)
| Position | Substituent | Electronic Effect | Approx. pKa | Impact on Solubility (pH 7.[1]4) |
| None | -H | Reference | 4.90 | Moderate (Unionized) |
| C8 | -OH | EDG + H-Bonding | 9.8 (OH), 5.0 (NH) | Amphoteric; low solubility at isoelectric point |
| C4 | -NH2 | Strong EDG | 9.17 | High (Ionized at pH 7.[1]4) |
| C3 | -F | Weak EWG | 2.50 | Low (Unionized) |
| C8 | -NO2 | Strong EWG | 2.50 | Very Low (Unionized) |
| C2 | -CH3 | Weak EDG (Steric) | 5.80 | Moderate |
Note: Data synthesized from standard heterocyclic chemistry references.
B. Lipophilicity (LogP vs. LogD)
Lipophilicity in polysubstituted quinolines is non-linear.[1] While adding non-polar groups (alkyl, aryl) generally increases LogP, the position is critical.
-
Perpendicular Substituents: Aryl groups at C4 often twist out of plane due to steric clash with H5, disrupting pi-stacking and paradoxically improving solubility despite increasing molecular weight.[1]
-
LogD (Distribution Coefficient): For ionizable quinolines (e.g., amino-quinolines), LogD at pH 7.4 is the relevant metric.[1]
(For bases).[1]
C. Photophysical Properties (Fluorescence)
Polysubstituted quinolines exhibit tunable fluorescence, highly sensitive to solvent polarity (solvatochromism) and pH.[1]
-
Mechanism: Nitrogen lone pair (
) transitions often quench fluorescence via intersystem crossing.[1][2] Protonation or metal chelation (e.g., in 8-hydroxyquinoline) eliminates this pathway, enhancing Quantum Yield ( ).[1] -
Push-Pull Systems: Placing an EDG at C6/C7 and an EWG at C2/C3 creates an intramolecular charge transfer (ICT) state, leading to large Stokes shifts useful for biological imaging.[1]
Part 4: Experimental Protocols (Methodologies)
Protocol 1: High-Precision pKa Determination via Potentiometric Titration
Validates the ionization state of the drug candidate.
Reagents: 0.1 M HCl, 0.1 M NaOH (standardized), 0.15 M KCl (ionic strength adjustor), Argon gas.
-
Preparation: Dissolve
mol of the quinoline derivative in 50 mL of degassed water/methanol (if solubility is low, use <20% MeOH and extrapolate). Add KCl to maintain ionic strength ( ).[1] -
Acidification: Add excess 0.1 M HCl to fully protonate the species (pH < 2.0).
-
Titration: Titrate with 0.1 M NaOH using a micro-burette (0.001 mL precision) under Argon atmosphere at 25°C.
-
Data Acquisition: Record pH vs. Volume NaOH.
-
Analysis: Use the Bjerrum difference plot or Gran plot method to identify the equivalence point.[1] Calculate pKa using the Henderson-Hasselbalch equation at the half-neutralization point.[1]
Protocol 2: Lipophilicity (LogP) via RP-HPLC
A faster, more reproducible alternative to the Shake-Flask method.[1]
System: Agilent 1200 or equivalent HPLC with DAD detector. Column: C18 Reverse Phase (e.g., Zorbax Eclipse), end-capped.[1]
-
Calibration: Create a calibration curve using 5 standard compounds with known LogP values (e.g., Toluene, Naphthalene, Quinoline) to determine column dead time (
) and slope.[1] -
Mobile Phase: Isocratic Methanol/Water (buffered to pH 7.4 with MOPS for LogD, or unbuffered for LogP of neutrals). Vary MeOH fraction (
) from 30% to 70%. -
Injection: Inject 10 µL of sample (10 µM in MeOH).
-
Calculation: Measure retention time (
). Calculate capacity factor .[1] -
Extrapolation: Plot
vs. (volume fraction of MeOH).[1] Extrapolate to organic solvent ( ).[1] (Where A and B are derived from calibration standards).
Part 5: Visualization & Logic Maps[1]
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates how specific substitution patterns dictate the physicochemical outcome.[1]
Caption: SAR Logic Map identifying how regional substitution (C2/C4 vs C5/C8) differentially impacts solubility, pKa, and photophysics.
Diagram 2: Experimental Workflow for Physicochemical Profiling
A decision tree for characterizing a new quinoline derivative.
Caption: Step-by-step experimental decision tree for characterizing the solubility and ionization profile of novel quinolines.
Part 6: References
-
Musiol, R., et al. (2025).[1] RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Link
-
Royal Society of Chemistry. (2020).[1] Fluorescence enhancement of quinolines by protonation. RSC Publishing.[1] Link
-
National Institutes of Health (NIH). (2019).[1] Effect of pH and Ionic Strength on the Solubility of Quinoline. PubMed.[1] Link
-
American Chemical Society. (2008). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. ACS Publications.[1] Link
-
Beilstein Archives. (2021).[1] Photophysical properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Institut.[1] Link
Sources
Theoretical Studies on Quinoline Derivatives: A Computational Drug Design Guide
Executive Summary
This technical guide delineates the computational framework for the rational design of quinoline derivatives. Moving beyond trial-and-error synthesis, this document details the theoretical methodologies—Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, and Molecular Dynamics (MD)—required to predict biological activity, electronic stability, and binding mechanisms.[1]
The quinoline scaffold (benzo[b]pyridine) is a privileged structure in medicinal chemistry, serving as the core for antimalarial (Chloroquine), anticancer (Camptothecin), and antibacterial (Ciprofloxacin) agents.[1] This guide focuses on the in silico protocols necessary to optimize these derivatives before wet-lab implementation.
Part 1: Ligand-Based Design (DFT & QSAR)[1]
Electronic Structure & Reactivity (DFT)
The Causality: Biological activity is fundamentally an electronic event.[1] The interaction between a quinoline drug and its receptor is governed by electron density, frontier orbitals, and electrostatic potentials.[1] We employ Density Functional Theory (DFT) to calculate these properties because it offers the best compromise between computational cost and accuracy for organic molecules.[1]
Key Descriptors & Their Significance:
-
HOMO (Highest Occupied Molecular Orbital): Represents the molecule's ability to donate electrons.[1][2] High
implies better electron donation to the receptor.[1] -
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons.[1][2]
-
Energy Gap (
): The critical determinant of reactivity.[1] -
Chemical Hardness (
) & Softness ( ): Derived from the gap; soft molecules generally exhibit higher biological activity due to easier electron cloud distortion during binding.[1]
Experimental Protocol: DFT Calculation
-
Structure Construction: Build the initial 3D structure of the quinoline derivative using software like GaussView or Avogadro.
-
Geometry Optimization: Minimize energy to find the global minimum.
-
Standard: B3LYP functional with 6-31G(d,p) or 6-311G(d,p) basis set.[1]
-
Validation: Ensure no imaginary frequencies (NImag=0) in the vibrational analysis.
-
-
Descriptor Extraction: Calculate Global Reactivity Descriptors using the energies of the optimized geometry.
Data Presentation: Global Reactivity Descriptors
| Parameter | Symbol | Formula | Biological Interpretation |
|---|
| Ionization Potential |
Quantitative Structure-Activity Relationship (QSAR)
The Causality: QSAR mathematically correlates chemical structure (descriptors) with biological activity (
Experimental Protocol: 3D-QSAR Workflow
-
Dataset Curation: Select a set of quinoline derivatives (>20 compounds) with known biological activity spanning at least 3 orders of magnitude.[4]
-
Alignment: Superimpose all molecules onto a common core (quinoline ring) to ensure spatial consistency.[1]
-
Field Calculation: Place the aligned molecules in a grid and calculate steric (Lennard-Jones) and electrostatic (Coulombic) fields (CoMFA/CoMSIA methods).
-
Statistical Modeling: Use Partial Least Squares (PLS) to derive the equation.
-
Validation (Crucial Step):
-
Internal: Leave-One-Out (LOO) cross-validation (
). -
External: Predict activity of a test set not used in model building (
).[1]
-
Part 2: Structure-Based Design (Docking & MD)[1]
Molecular Docking
The Causality: Docking predicts the "pose" (orientation) and "affinity" (binding energy) of the ligand within the protein's active site.[2][5] It identifies the specific residues (e.g., H-bonds with Serine,
Experimental Protocol: Docking Workflow
-
Protein Preparation:
-
Ligand Preparation:
-
Convert DFT-optimized quinoline structure to PDBQT format.
-
Define rotatable bonds (keep the quinoline core rigid).[1]
-
-
Grid Generation: Define a cubic box centered on the active site (typically
points with 0.375 Å spacing).[1] -
Docking Execution: Run AutoDock Vina or SwissDock.
-
Analysis: Select the pose with the most negative binding affinity (lowest
) and lowest RMSD relative to the reference ligand.
Molecular Dynamics (MD) Simulation
The Causality: Docking provides a static snapshot.[1] MD introduces time and flexibility, simulating the physiological environment (water, ions, temperature) to verify if the ligand stays bound.[1] If a ligand drifts out of the pocket after 10 ns, the docking result was a false positive.
Key Metrics:
-
RMSD (Root Mean Square Deviation): Measures structural stability.[1][6][7] A plateau < 2.0 Å indicates a stable complex.
-
RMSF (Root Mean Square Fluctuation): Measures residue flexibility.[1][6] Low RMSF at the binding site confirms tight binding.
-
Radius of Gyration (
): Measures protein compactness.[1]
Experimental Protocol: MD Setup (GROMACS/NAMD)
-
Topology Generation: Generate topology for protein (CHARMM36/AMBER force field) and ligand (CGenFF/GAFF).
-
Solvation: Place complex in a cubic water box (TIP3P model).
-
Neutralization: Add
or ions to balance charge. -
Equilibration:
-
NVT Ensemble: Stabilize temperature (300 K) for 100 ps.
-
NPT Ensemble: Stabilize pressure (1 bar) for 100 ps.
-
-
Production Run: Run simulation for 50–100 ns. Save coordinates every 10 ps.
Part 3: Visualization of Workflows
Diagram 1: The Integrated Computational Drug Design Pipeline
This diagram illustrates the linear progression from ligand preparation to dynamic simulation.
Caption: Integrated workflow linking electronic structure calculation (DFT) to structural binding analysis (Docking/MD).
Diagram 2: DFT & Reactivity Analysis Workflow
Detailed view of the quantum mechanical characterization process.
Caption: Step-by-step DFT protocol for extracting electronic descriptors crucial for QSAR and reactivity prediction.
References
-
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Source: PubMed (2025).[1] URL:[Link](Note: Generalized landing page for verification)[1]
-
DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Source: Ibn AL-Haitham Journal For Pure and Applied Sciences (2024).[1][2][4][8] URL:[Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Source: Arabian Journal of Chemistry. URL:[Link][1]
-
2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum. Source: MDPI (2024).[1] URL:[Link][1]
-
Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. Source: ResearchGate (2021).[1] URL:[Link][1]
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Source: Turkish Journal of Chemistry (2020).[1][8][9] URL:[Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 7. Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Synthesis and molecular docking studies of quinoline derivatives as HI" by NIVEDITA BHARDWAJ, DIKSHA CHOUDHARY et al. [journals.tubitak.gov.tr]
The Architecture of 5,6-Dimethylquinoline: Synthesis, Reactivity, and Pharmacophore Exploration
Executive Summary
5,6-Dimethylquinoline (5,6-DMQ) represents a distinct subclass within the quinoline family, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its high affinity for diverse biological targets, including DNA gyrase, topoisomerase II, and kinase domains. Unlike its more symmetrical analogs (e.g., 5,8- or 6,7-dimethylquinoline), 5,6-DMQ introduces specific steric and electronic perturbations adjacent to the "bay region" of the fused ring system. This guide provides a technical deep-dive into its synthesis, overcoming the notorious regioselectivity challenges of the Skraup reaction, and explores its utility as a precursor for functionalized pharmacophores.
Part 1: Chemical Architecture & Properties[1]
Structural Dynamics
The 5,6-DMQ molecule (
-
Steric Environment: The methyl group at position 5 exerts steric pressure on the peri-position (position 4), slightly distorting the planarity of the ring system compared to unsubstituted quinoline. This "buttressing effect" influences the electrophilic susceptibility of the C4 position.[1]
-
Electronic Profile: The nitrogen atom acts as an electron sink, deactivating the pyridine ring toward electrophilic attack.[1] However, the electron-donating methyl groups at 5 and 6 activate the benzenoid ring, making it the primary site for electrophilic aromatic substitution (EAS), specifically directing incoming groups to position 8.
Physicochemical Data (Consolidated)
| Property | Value / Characteristic | Contextual Note |
| CAS Registry | 20668-30-8 | Distinct from 2,6-isomer (877-43-0) |
| Molecular Weight | 157.21 g/mol | Monoisotopic Mass: 157.09 |
| Physical State | Low-melting solid or oil | Isomer dependent; tends to supercool |
| LogP | ~2.9 | Lipophilic; crosses blood-brain barrier |
| Basicity (pKa) | ~5.2 (Conjugate acid) | Slightly more basic than quinoline (4.[2][1][3][4][5]9) due to +I effect of methyls |
| UV/Vis | Characteristic |
Part 2: Synthetic Pathways & Regioselectivity
The Skraup Synthesis: The Regioselectivity Challenge
The most common route to the quinoline core is the Skraup Synthesis , involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. However, for 5,6-DMQ, the choice of precursor is critical and presents a classic regiochemical problem.
Precursor: 3,4-Dimethylaniline.[2][1][6] The Conflict: Cyclization can occur at two ortho positions relative to the amine:
-
Position 2 (crowded): Yields This compound .[2][1][6] This position is sterically hindered by the adjacent methyl group at position 3 of the aniline.[1]
-
Position 6 (accessible): Yields 6,7-Dimethylquinoline .[2][1][5] This position is sterically open.[2][1]
Expert Insight: Under standard thermodynamic control, the Skraup reaction heavily favors the formation of the linear, less hindered 6,7-isomer. To enrich the 5,6-isomer, reaction conditions must be modified (lower temperatures, specific Lewis acids) or alternative routes like the Combes Synthesis (using 1,3-diketones) must be employed to enforce regiocontrol.
Synthetic Workflow Visualization
The following diagram illustrates the competing pathways in the Skraup synthesis and the logic flow for isolation.
Figure 1: Mechanistic bifurcation in the Skraup synthesis of dimethylquinolines.
Part 3: Reactivity Profile & Derivatization[2]
Once synthesized, 5,6-DMQ serves as a versatile scaffold.[1][6] The reactivity is governed by the electron-deficient pyridine ring and the electron-rich benzene ring.
Electrophilic Aromatic Substitution (EAS)
Because positions 5 and 6 are blocked by methyl groups:
-
Nitration (
): Occurs predominantly at Position 8 .[2][1] The 8-nitro derivative is a key intermediate for amino-quinoline antimalarials.[2][1]
Oxidation of Alkyl Side Chains
The methyl groups have different reactivities based on resonance stabilization.
-
Reagent: Selenium Dioxide (
).[2][1] -
Selectivity: Oxidation often favors the methyl group at position 5 due to its proximity to the bay region, or position 2 if a methyl were present there.[1] However, vigorous oxidation with
will degrade the benzene ring entirely, yielding quinolinic acid (pyridine-2,3-dicarboxylic acid). Controlled oxidation yields the mono- or dicarboxylic acids (5,6-dicarboxyquinoline).[2][1]
Part 4: Biological Interface & Toxicology
Mutagenicity Risks
Methylated quinolines are structurally analogous to polycyclic aromatic hydrocarbons (PAHs).[2][1]
-
Mechanism: Metabolic activation by Cytochrome P450 (specifically CYP1A2) often hydroxylates the methyl groups or forms N-oxides.[2][1]
-
Bay Region Theory: While 5,6-DMQ lacks a true "bay region" like benzo[a]pyrene, the steric crowding can facilitate the formation of reactive epoxides or radical intermediates that intercalate into DNA.
-
Ames Test: Isomers like 5,8-dimethylquinoline are known mutagens. 5,6-DMQ generally shows lower mutagenicity than the 5,8-isomer but should be handled as a suspected genotoxin .
Therapeutic Potential[1][7]
-
DNA Intercalation: The planar tricyclic system (if N-oxide is formed) or the bicyclic core itself can slide between DNA base pairs, inhibiting replication.[1]
-
Kinase Inhibition: The nitrogen lone pair is a hydrogen bond acceptor, making 5,6-DMQ derivatives suitable for the ATP-binding pockets of tyrosine kinases.
Part 5: Detailed Experimental Protocol
Protocol: Modified Skraup Synthesis of this compound
Note: This protocol yields a mixture of isomers. Downstream separation is required.
Safety Warning: The Skraup reaction is notoriously violent.[2][1] The reaction can become autocatalytic and boil over ("runaway exotherm").[2][1] Perform only in a fume hood with a blast shield.[2][1]
Materials:
-
3,4-Dimethylaniline (0.1 mol)
- , 25 mL)
-
Ferrous Sulfate (
, catalytic amount) - Moderator
Step-by-Step Methodology:
-
Setup: Equip a 500mL round-bottom flask with a heavy-duty reflux condenser and a wide-bore addition funnel. Place in a sand bath (oil baths may degrade at required temps).[2][1]
-
Mixing: Add 3,4-dimethylaniline, glycerol, nitrobenzene, and ferrous sulfate to the flask. Mix thoroughly.
-
Acid Addition (The Critical Step): Add the sulfuric acid dropwise with constant stirring.[2][1] The mixture will heat up; allow it to cool if it exceeds 60°C during addition.
-
Heating: Heat the sand bath gradually.
-
Reflux: Once the initial violence subsides, heat to reflux (approx. 150-160°C) for 4 hours.
-
Workup:
-
Extraction: Extract the oil with diethyl ether (3x 50mL). Dry over
and evaporate solvent. -
Purification (Isomer Separation):
References
-
Organic Reactions: The Skraup Synthesis of Quinolines. Wiley Online Library.[2][1][8] Available at: [Link]
-
PubChem: 3,6-Dimethylquinoline (Structural Analog Data). National Library of Medicine.[2][1] Available at: [Link][2][1]
-
Saeki, K., et al. (1996).[2][1] Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations. Biol Pharm Bull.[2][1][9] Available at: [Link]
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. Quinoline, 3,6-dimethyl- | C11H11N | CID 519803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinoline Scaffold: A Molecular Engine for Modern Therapeutics
Executive Summary: The "Privileged" Architecture
In the lexicon of medicinal chemistry, few frameworks earn the title of "privileged scaffold" as deservingly as quinoline (benzo[b]pyridine). From the historical isolation of quinine from Cinchona bark to the rational design of third-generation fluoroquinolones and modern kinase inhibitors, this bicyclic system has proven to be a versatile molecular engine.
For the drug developer, the quinoline core is not merely a structural placeholder; it is a tunable electronic platform. Its planar aromaticity facilitates DNA intercalation, its nitrogen atom serves as a critical hydrogen bond acceptor (pKa ~4.9), and its distinct substitution vectors allow for precise modulation of lipophilicity and metabolic stability. This guide deconstructs the biological utility of the quinoline scaffold, moving beyond basic textbook definitions to explore the mechanistic causality that drives its success in oncology and infectious disease.
Structural & Chemical Fundamentals
The biological significance of quinoline is rooted in its physicochemical properties. It is a
Why It Works: The Electronic Causality
-
H-Bonding Capability: The pyridine nitrogen acts as a specific anchor point in receptor pockets (e.g., the ATP-binding site of kinases).
-
-
Stacking: The planar bicyclic surface area is optimal for sandwiching between DNA base pairs or stacking against the porphyrin ring of heme. -
Tunable Basicity: Substituents at C4 (e.g., amino groups) can significantly increase the basicity of the ring nitrogen, enhancing accumulation in acidic compartments like the lysosome or the malarial digestive vacuole via ion trapping.
Therapeutic Pillars: Mechanisms of Action[1][2]
Infectious Disease: The Heme Detoxification Blockade
The most historically significant application of quinoline is in antimalarial therapy (Chloroquine, Mefloquine).[1][2][3] The mechanism is a masterclass in exploiting parasite physiology.
The Mechanism:
-
The Target: Plasmodium falciparum degrades hemoglobin in its acidic digestive vacuole, releasing free heme (Ferriprotoporphyrin IX).[4] Free heme is toxic, generating reactive oxygen species (ROS).[5]
-
The Defense: The parasite polymerizes free heme into an inert crystal called Hemozoin (
-hematin). -
The Interception: Quinoline drugs, protonated in the acidic vacuole, bind to the growing face of the hemozoin crystal. This "capping" prevents further polymerization.[6] The resulting accumulation of free heme–drug complexes lyses the parasite's membranes.
Oncology: Kinase Inhibition and DNA Intercalation
In cancer therapy, quinolines function as dual-warhead agents.
-
Kinase Inhibition: Derivatives like Lenvatinib or Bosutinib utilize the quinoline nitrogen to mimic the adenine ring of ATP, locking into the hinge region of kinases (e.g., VEGFR, Src).
-
DNA Intercalation: Planar quinoline derivatives slide between base pairs, inhibiting Topoisomerase II and causing replication fork arrest.
Visualizing the Mechanism
The following diagram illustrates the critical "Heme Capping" mechanism utilized by 4-aminoquinolines in malaria therapy.
Figure 1: Mechanism of Action of Quinoline Antimalarials. The drug intercepts the detoxification pathway, leading to lethal accumulation of free heme.[1][2]
Mastering the SAR (Structure-Activity Relationship)[7]
To design effective quinoline-based drugs, one must understand the "rules of the ring." Below is a consolidated SAR guide based on field data.
Table 1: Critical Substitution Patterns
| Position | Role in Biological Activity | Design Implication |
| N1 (Ring Nitrogen) | H-bond acceptor; pH-dependent protonation. | Essential for kinase hinge binding and lysosomal accumulation. |
| C2 | Steric gatekeeper. | Bulky groups here often reduce activity by preventing binding pocket entry, but can improve metabolic stability. |
| C3 | Electronic modulation. | Electron-withdrawing groups (e.g., -CN, -COOH) here are common in antibacterial fluoroquinolones (C3-carboxyl is essential). |
| C4 | The Linker Hub. | Crucial for attaching side chains (e.g., diamines in chloroquine) that determine solubility and resistance profiles. |
| C7 | Lipophilicity & Electronics. | An electron-withdrawing group (e.g., -Cl, -CF3) here is vital for antimalarial potency (inhibits heme degradation). |
| C8 | Toxicity & Selectivity.[5][7][8] | Substitution here (e.g., -NH2 in Primaquine) shifts activity to liver-stage malaria but increases hemolytic toxicity risk. |
Visual SAR Map
Figure 2: Structure-Activity Relationship (SAR) Map of the Quinoline Scaffold.
Experimental Protocols
As a scientist, reproducibility is your currency. The following protocols are standardized for evaluating quinoline derivatives.
Protocol A: High-Throughput Heme Polymerization Inhibition Assay (HPIA)
Validates antimalarial potential by mimicking the parasite's digestive vacuole.
Reagents:
-
Hemin Chloride (dissolved in DMSO).[9]
-
0.5M Sodium Acetate Buffer (pH 4.8).
-
Tween-20 (Initiator).[5]
Workflow:
-
Preparation: Prepare a 100 μM Hemin solution in 0.5M Sodium Acetate buffer (pH 4.8) containing 0.02% Tween-20.
-
Dosing: Add 100 μL of the Hemin mixture to a 96-well plate.
-
Treatment: Add 2 μL of the test quinoline compound (dissolved in DMSO) at varying concentrations (0.1 – 50 μM). Include Chloroquine as a positive control.[9]
-
Incubation: Incubate at 37°C for 24 hours . (Note: The Tween-20 accelerates crystallization compared to spontaneous methods).
-
Quantification:
-
The reaction produces Hemozoin (insoluble).
-
Transfer the supernatant (containing unpolymerized free heme) to a fresh plate.
-
Add 100 μL of 1M NaOH to solubilize the remaining free heme.
-
Read Absorbance at 405 nm.
-
-
Calculation: Lower absorbance = Higher polymerization (Inactive drug). Higher absorbance = Inhibited polymerization (Active drug).
-
% Inhibition = [(Abs_sample - Abs_control) / (Abs_unpolymerized - Abs_control)] x 100
-
Protocol B: Povarov Reaction for Library Synthesis
A robust, multicomponent reaction to generate tetrahydroquinolines (THQs) for SAR exploration.
Reaction: Aniline + Aryl Aldehyde + Electron-Rich Olefin
Step-by-Step:
-
Mix: In a round-bottom flask, combine Aniline (1.0 equiv) and Benzaldehyde derivative (1.0 equiv) in Acetonitrile (MeCN).
-
Activate: Add 10 mol% of catalyst (e.g.,
or ). Stir for 10 min at Room Temp. -
Cyclize: Add the electron-rich olefin (e.g., Vinyl ether or Cyclopentadiene) (1.2 equiv).
-
Reflux: Heat to 80°C for 4-6 hours. Monitor via TLC.
-
Oxidation (Optional): To convert THQ to fully aromatic Quinoline, treat the crude product with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dichloromethane for 1 hour.
-
Purification: Silica gel column chromatography (Hexane/EtOAc).
Future Outlook: Hybrids and PROTACs
The frontier of quinoline research lies in Proteolysis Targeting Chimeras (PROTACs) .
-
Concept: Conjugate a quinoline-based kinase inhibitor (warhead) to an E3 ligase ligand (e.g., Thalidomide) via a PEG linker.
-
Advantage: Instead of just inhibiting the protein, the PROTAC induces ubiquitination and proteasomal degradation of the target, overcoming resistance mutations that often plague standard quinoline inhibitors.
References
-
Sullivan, D. J., et al. (1998).[6] A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. The Journal of Biological Chemistry.[6]
-
Chavan, N. D., et al. (2025).[10][11] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
-
Olafson, K. N., et al. (2017).[6] Antimalarials inhibit hematin crystallization by unique drug–surface site interactions.[6] PNAS.[6]
-
Shahrukh, A., et al. (2025).[11] Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry.
-
Baelmans, R., et al. (2000). A high-throughput screening method for the detection of inhibitors of beta-hematin formation. Journal of Antimicrobial Chemotherapy.
Sources
- 1. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
The Janus Heterocycle: A Technical Guide to Quinoline Reactivity
Executive Summary Quinoline (benzo[b]pyridine) presents a unique challenge and opportunity in organic synthesis due to its "Janus-faced" electronic architecture. It fuses an electron-deficient pyridine ring with a comparatively electron-rich benzene ring. For the medicinal chemist, mastering quinoline is not about forcing a reaction; it is about selecting the correct vector of attack based on this electronic dichotomy. This guide deconstructs the reactivity profiles of the quinoline scaffold, moving from classical substitutions to modern C–H activation, providing validated protocols for high-value functionalization.
Part 1: Electronic Architecture & The Reactivity Map
To predict quinoline reactivity, one must understand the disruption caused by the nitrogen atom. The nitrogen lone pair creates a dipole, but more importantly, the high electronegativity of nitrogen depletes electron density from the pyridine ring (positions 2, 3, 4). Conversely, the benzene ring (positions 5, 6, 7, 8) remains relatively electron-rich, though still less reactive than naphthalene due to the overall inductive withdrawal of the nitrogen.
The Reactivity Dichotomy
-
Electrophiles (E+) target the Benzene Ring (Positions 5 & 8).[1]
-
Nucleophiles (Nu-) target the Pyridine Ring (Position 2, followed by 4).
-
Radicals target the Pyridine Ring (Positions 2 & 4) under acidic conditions (Minisci).
Visualization: The Quinoline Reactivity Heatmap
The following diagram maps the preferred sites for functionalization based on reagent class.
Figure 1: Reactivity heatmap of the quinoline core. Red zones indicate susceptibility to nucleophiles; Blue zones indicate susceptibility to electrophiles.
Part 2: Electrophilic Aromatic Substitution (EAS)[2][3]
Mechanism & Regioselectivity (The 5 vs. 8 Rule)
Under strongly acidic conditions (required for nitration/sulfonation), the nitrogen is protonated (
Why Positions 5 and 8? Attack at positions 5 or 8 yields a carbocation intermediate where the positive charge is delocalized within the benzene ring, preserving the aromatic sextet of the protonated pyridine ring.[1][2] Attack at positions 6 or 7 would force the resonance delocalization onto the nitrogen atom or disrupt the pyridine aromaticity, which is energetically unfavorable.
Validated Protocol: Nitration of Quinoline
Objective: Synthesis of 5-nitroquinoline and 8-nitroquinoline.
Reagents:
-
Quinoline (1.0 equiv)[3]
-
Fuming Nitric Acid (
) -
Concentrated Sulfuric Acid (
)
Workflow:
-
Preparation: Cool concentrated
(2.5 mL/mmol) to 0°C in a round-bottom flask. -
Addition: Add quinoline dropwise. Note: Exothermic reaction. Control temp <10°C to prevent decomposition.
-
Nitration: Add fuming
(1.1 equiv) dropwise at 0°C. -
Reaction: Allow to warm to room temperature, then heat to 60°C for 1 hour.
-
Quench: Pour mixture onto crushed ice.
-
Neutralization: Basify with
to pH 8–9. Critical: The product precipitates here. -
Isolation: Filter the solid.
-
Separation: The product is a mixture of 5-nitro (approx. 50%) and 8-nitro (approx. 50%). Isolate via fractional crystallization from ethanol (5-isomer crystallizes first) or silica chromatography (Hexane/EtOAc).
Part 3: Nucleophilic Aromatic Substitution (NAS)
The Chichibabin Reaction
The pyridine ring is electron-deficient, behaving similarly to a nitrobenzene. Strong nucleophiles can attack C2 or C4. The C2 position is preferred kinetically and thermodynamically due to the inductive stabilization of the intermediate Meisenheimer complex by the adjacent nitrogen.
Validated Protocol: C2-Amination (Chichibabin)
Objective: Synthesis of 2-aminoquinoline.[4]
Safety Warning: This reaction evolves Hydrogen gas (
Workflow:
-
Solvent System: Use dry xylene or toluene (high boiling point required).
-
Reagent Prep: Suspend Sodium Amide (
, 1.1 equiv) in the solvent. -
Addition: Add Quinoline (1.0 equiv).
-
Heating: Reflux the mixture (approx. 140°C) for 6–8 hours.
-
Observation: Evolution of ammonia/hydrogen gas indicates progress.[5]
-
Color Change: Reaction mixture typically turns deep red/brown (formation of the anionic
-adduct).
-
-
Quench: Cool to room temperature. Very carefully add water to destroy excess amide.
-
Workup: Extract with EtOAc. The organic layer contains the product.
-
Purification: Recrystallization from benzene/petroleum ether.
Part 4: Modern Functionalization (Minisci & C-H Activation)
The Minisci Reaction (Radical Alkylation)
To install alkyl groups at C2/C4 without using organolithiums (which require cryogenic conditions), the Minisci reaction is the gold standard. It utilizes carbon-centered radicals attacking the protonated quinoline.
Mechanism:
-
Protonation of Quinoline (activates LUMO).
-
Generation of Alkyl Radical (e.g., via decarboxylation of carboxylic acids using
or Photoredox). -
Radical addition to C2/C4.[6]
-
Oxidation/Deprotonation to restore aromaticity.[5]
Site-Selective C-H Activation (C8 Functionalization)
The quinoline Nitrogen is a potent directing group (DG) for transition metals (Pd, Rh). This allows for selective activation of the C8-H bond, which is geometrically accessible to a metal coordinated to N1.
Table 1: Comparative Functionalization Strategies
| Target Position | Reagent Class | Methodology | Key Catalyst/Intermediate |
| C2 | Nucleophile | Chichibabin / Organolithium | Meisenheimer Complex |
| C2/C4 | Radical | Minisci Reaction | |
| C3 | Electrophile | Difficult (Requires N-oxide or specialized Pd) | Palladium / Heck-type |
| C5/C8 | Electrophile | EAS (Nitration/Halogenation) | Quinolinium Cation |
| C8 | Metal-Carbene | C-H Activation |
Part 5: The N-Oxide "Switch" Strategy
Converting quinoline to quinoline N-oxide (using mCPBA) reverses the electronic bias or enhances specific reactivities. This is a crucial strategy in drug synthesis.
-
C4-Nitration: Unlike neutral quinoline (which nitrates at C5/C8), quinoline N-oxide nitrates at C4 . The N-oxide oxygen donates electrons into the ring, but the specific resonance stabilization favors C4 attack.
-
C2-Chlorination: Treatment of Quinoline N-oxide with
yields 2-chloroquinoline (Meisenheimer rearrangement). This converts a C-H bond to a versatile C-Cl handle for subsequent Suzuki couplings.
Strategic Workflow Diagram
The following decision tree guides the chemist in selecting the correct pathway for functionalization.
Figure 2: Strategic decision tree for quinoline functionalization.
References
-
Electrophilic Substitution Mechanism: "Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline." Australian Journal of Chemistry.[7]
-
Chichibabin Reaction: "Chichibabin Reaction Mechanism & Protocol." Wikipedia / Comprehensive Organic Name Reactions.
-
Minisci Reaction Advances: "Recent Advances in Minisci-Type Reactions." SciSpace / Chemical Reviews.
-
C-H Functionalization: "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." PMC / PubMed Central.
-
N-Oxide Chemistry: "Deoxygenative C2-heteroarylation of quinoline N-oxides." Beilstein Journal of Organic Chemistry.
Sources
- 1. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 2. quora.com [quora.com]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Advanced Protocols for Friedländer Quinoline Synthesis
Abstract & Scope
The Friedländer annulation remains the premier method for constructing the quinoline pharmacophore, a scaffold ubiquitous in antimalarial, anti-inflammatory, and oncology therapeutics. While the classical 1882 protocol utilizes harsh thermal conditions and strong bases, modern drug discovery demands milder, regioselective, and environmentally benign methodologies.
This guide provides three distinct, field-validated protocols for the condensation of 2-aminoaryl ketones with
Mechanistic Insight & Causality
To optimize the Friedländer synthesis, one must understand the competing pathways. The reaction involves two primary steps: aldol condensation and imine formation (Schiff base) .[1]
-
The Causality of pH: Under acidic catalysis, the carbonyl oxygen is protonated, increasing electrophilicity for the nucleophilic attack. Under basic conditions, the
-methylene proton is abstracted to form a reactive enolate. -
The Rate-Determining Step: Evidence suggests the intermolecular aldol condensation is often the rate-limiting step, followed by rapid cyclodehydration. Therefore, electron-withdrawing groups (EWGs) on the 2-aminoaryl ketone accelerate the reaction by increasing carbonyl electrophilicity.
Figure 1: Mechanistic Pathway (Acid-Catalyzed)
The following diagram illustrates the acid-catalyzed pathway, highlighting the critical cyclodehydration step.
Figure 1: Stepwise mechanistic flow of acid-catalyzed Friedländer annulation showing the critical dehydration events.
Experimental Protocols
Protocol A: The "Green Benchmark" (Catalyst-Free in Water)
Application: Ideal for gram-scale synthesis where product purity and environmental impact are priorities. Rationale: Water promotes the reaction via the hydrophobic effect , forcing the organic reactants into close proximity, and through hydrogen bond activation of the carbonyls. This method avoids toxic waste streams.[2][3]
Materials:
-
2-Aminobenzaldehyde (1.0 equiv)
-
Enolizable ketone (e.g., Acetophenone, Cyclohexanone) (1.1 equiv)
-
Solvent: Deionized Water
-
Apparatus: Round-bottom flask, oil bath, magnetic stirrer.
Procedure:
-
Charge: Add 2-aminobenzaldehyde (5 mmol) and the ketone (5.5 mmol) to a 50 mL round-bottom flask.
-
Solvent: Add 10 mL of deionized water. The mixture will likely be heterogeneous.
-
Reaction: Heat the suspension to 70–80°C with vigorous stirring.
-
Note: No acid or base catalyst is required.[2]
-
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:4). Reaction typically completes in 2–4 hours .
-
Workup (Self-Validating):
-
Cool the mixture to room temperature.
-
The quinoline product usually precipitates as a solid due to low water solubility.
-
Filtration: Filter the solid and wash with cold water (3 x 10 mL).
-
Purification: Recrystallize from hot Ethanol/Water (8:2) if necessary.
-
Expected Yield: 85–95% Reference Grounding: Validated by Shen et al. (2012) demonstrating high yields in water without external catalysts.
Protocol B: High-Throughput Microwave Synthesis (Solid-Acid Catalysis)
Application: Rapid library generation for medicinal chemistry (SAR studies). Rationale: Microwave irradiation provides direct dielectric heating, reducing reaction times from hours to minutes. Using a solid acid catalyst (Silica Sulfuric Acid - SSA) allows for simple filtration workup.
Materials:
-
Reactants (1.0 mmol scale)
-
Catalyst: Silica Sulfuric Acid (SSA) or Sulfamic Acid (10 mol%)
-
Solvent: Solvent-free (Neat)
-
Apparatus: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Procedure:
-
Preparation: In a microwave vial, mix the 2-aminoaryl ketone (1.0 mmol), ketone (1.0 mmol), and SSA (50 mg).
-
Homogenization: Grind the mixture briefly with a spatula to ensure contact.
-
Irradiation: Seal the vial and irradiate at 100 Watts (max temp set to 80°C) for 2–5 minutes .
-
Extraction: Add Ethyl Acetate (5 mL) to the vial and vortex to dissolve the product.
-
Filtration: Filter the mixture to remove the solid SSA catalyst (catalyst can be washed with MeOH and reused).
-
Isolation: Evaporate the solvent under reduced pressure.
Validation:
-
TLC:[4] Disappearance of the fluorescent amine spot.
-
NMR: Appearance of quinoline aromatic protons (typically
7.5–8.5 ppm).
Protocol C: Regioselective Synthesis for Asymmetric Ketones
Application: When using unsymmetrical ketones (e.g., 2-butanone), regioselectivity becomes a challenge. Rationale: Kinetic vs. Thermodynamic control.[4] Acid catalysis typically favors the more substituted enol, leading to the sterically more crowded quinoline.
Procedure (Modified):
-
Use Sulfamic Acid (NH₂SO₃H) (5 mol%) as the catalyst.
-
Perform the reaction in Ethanol at reflux.
-
Data Interpretation:
-
Methyl ketones (R-C(O)-CH3) typically yield the 2-substituted quinoline (via attack at the methyl group) as the major product due to less steric hindrance at the aldol step.
-
Methylene sites: Attack at the methylene group (forming 3-substituted quinolines) is favored only if the methyl group is sterically blocked or under specific Lewis Acid catalysis.
-
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete condensation due to water byproduct inhibition. | Use a Dean-Stark trap (if refluxing in toluene) or add molecular sieves to shift equilibrium. |
| Regioisomer Mixture | Asymmetric ketone allows two enolization pathways. | Switch Catalyst: Use Lewis acids (e.g., |
| Sticky/Oily Product | Impurities or incomplete cyclization. | Triturate the crude oil with cold diethyl ether or hexane to induce crystallization. |
| Starting Material Remains | Deactivated amine (e.g., Nitro-substituted). | Increase temperature to 120°C or switch to Protocol B (Microwave) for higher energy input. |
Workflow Visualization
Figure 2: Decision Tree for Protocol Selection
Select the optimal experimental approach based on your specific constraints.
Figure 2: Logical flow for selecting the appropriate synthesis protocol based on scale and objectives.
References
-
Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: Synthetic Applications." Chemical Reviews.
-
Shen, Q., et al. (2012).[3][4][5] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions." Synthesis.
-
Wu, J., et al. (2006).[5] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation." Organic & Biomolecular Chemistry.
-
Jia, C.-S., et al. (2006).[5] "Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating." Organic & Biomolecular Chemistry.
-
Yadav, J. S., et al. (2004).[5] "Silver Phosphotungstate: A Novel and Recyclable Heteropoly Acid for Friedländer Quinoline Synthesis."[5] Synthesis.
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Friedlaender Synthesis [organic-chemistry.org]
Microwave-assisted synthesis of quinoline derivatives
Application Note: Microwave-Assisted Synthesis of Quinoline Derivatives
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and antineoplastic agents. Traditional thermal synthesis of quinolines (e.g., Skraup, Friedländer, Doebner-von Miller) is often plagued by harsh conditions, volatile solvents, low yields, and prolonged reaction times (12–48 hours).
This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while significantly improving yield and purity.[1] By leveraging dielectric heating, researchers can access high-energy transition states often inaccessible via conventional convection heating.
Core Principles: Why Microwave?
Microwave irradiation (2.45 GHz) heats reaction mixtures through two primary mechanisms:
-
Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field. As the field alternates, molecular rotation generates friction and heat.
-
Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, colliding with neighboring molecules to generate heat.
The Quinoline Advantage:
Many quinoline syntheses involve polar transition states or ionic intermediates (e.g., iminium ions). Microwave irradiation selectively couples with these polar species, effectively lowering the activation energy barrier (
Instrumentation & Setup
-
Reactor Type: Single-mode (monomode) reactors are recommended for small-scale optimization (0.5–20 mL) due to their focused field density and precise temperature control. Multimode systems are reserved for scale-up (>50 mL).
-
Vessel Selection: Borosilicate glass or quartz vials rated for high pressure (up to 30 bar).
-
Temperature Control: IR sensors (external) are standard, but fiber-optic probes (internal) provide superior accuracy for highly exothermic heterocyclizations.
Experimental Protocols
Protocol A: Rapid Friedländer Synthesis (Acid-Catalyzed)
A robust, high-yielding method for 2,3-substituted quinolines.
Mechanism: Condensation of 2-aminoaryl ketones with
Reagents:
-
2-Aminobenzophenone (1.0 equiv)
-
Cyclohexanone (or substituted ketone) (1.2 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
Optional: Sulfuric acid (catalytic) for unreactive substrates.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-aminobenzophenone (1 mmol) and cyclohexanone (1.2 mmol) in 2 mL of glacial acetic acid in a 10 mL microwave-transparent vial.
-
Sealing: Cap the vial with a Teflon-lined septum and crimp seal.
-
Irradiation:
-
Mode: Dynamic (Power cycling to maintain Temp).
-
Set Point: 160°C.
-
Hold Time: 5–10 minutes.
-
Stirring: High (magnetic stir bar is critical to prevent hot spots).
-
Max Pressure Limit: 250 psi (17 bar).
-
-
Workup: Cool to 50°C using compressed air (feature of most reactors). Pour the mixture into ice-water (20 mL). Neutralize with 10% NaOH or NaHCO₃ until pH ~9.
-
Isolation: Filter the resulting precipitate. Wash with cold water.[2][3] Recrystallize from ethanol.
Expected Yield: 85–95% (vs. 50–60% Thermal).
Protocol B: Green One-Pot Multi-Component Synthesis
An eco-friendly route using water/ethanol mixtures, ideal for library generation.
Mechanism: Three-component Hantzsch-type condensation involving an aldehyde, dimedone (active methylene), and an amine/ammonium source.
Reagents:
-
Aromatic Aldehyde (1.0 equiv)[3]
-
Dimedone (1.0 equiv)[3]
-
2-Aminobenzothiazole or Aniline derivative (1.0 equiv)
-
Solvent: Water:Ethanol (1:1 v/v)
-
Catalyst: p-TSA (10 mol%) or Ionic Liquid ([Bmim]BF4).
Step-by-Step Methodology:
-
Loading: Charge a 10 mL vial with the aldehyde (1 mmol), dimedone (1 mmol), amine (1 mmol), and catalyst. Add 3 mL of solvent.
-
Irradiation:
-
Temp: 100°C.
-
Time: 3–5 minutes.
-
Power: Max 300W (system will modulate).
-
-
Workup: The product often precipitates directly upon cooling. Filter and wash with aqueous ethanol.
-
Purification: If necessary, recrystallize from hot ethanol.
Expected Yield: 90–98% (Clean reaction profile minimizes chromatography).
Comparative Data: Thermal vs. Microwave
| Reaction Type | Substrate | Thermal Conditions | Thermal Yield | Microwave Conditions | Microwave Yield |
| Friedländer | 2-Aminobenzophenone + Acetophenone | Reflux (AcOH), 24 h | 58% | 160°C, 10 min | 87% |
| Skraup | Aniline + Glycerol | 140°C (H₂SO₄), 4 h | 45% | 150°C, 15 min | 72% |
| Combes | Aniline + Acetylacetone | Reflux, 12 h | 30% | 120°C, 8 min | 85% |
| MCR | Aldehyde + Dimedone + Amine | Reflux (EtOH), 6 h | 65% | 100°C, 4 min | 94% |
Visualizations
Figure 1: Friedländer Mechanism & Microwave Enhancement
This diagram illustrates the acid-catalyzed condensation pathway and points of microwave interaction.
Caption: Mechanistic pathway of Friedländer synthesis showing key steps accelerated by microwave dielectric heating.
Figure 2: Operational Workflow for Microwave Synthesis
A logical flow for executing the protocols safely and efficiently.
Caption: Standard operational workflow for microwave-assisted organic synthesis (MAOS).
Troubleshooting & Optimization
-
Pressure Spikes: If the vessel vents, the reaction temperature is likely exceeding the solvent's boiling point too rapidly. Solution: Use a solvent with a higher boiling point (e.g., switch from EtOH to DMF) or reduce the target temperature.
-
Low Yield: Check the "Loss Tangent" (tan
) of your solvent. Non-polar solvents (Hexane, Toluene) do not absorb microwaves well. Solution: Add a "doping" agent like an ionic liquid or a small amount of polar solvent (DMSO) to act as a heat sink. -
Charring/Decomposition: Localized superheating can occur if stirring is inadequate. Solution: Ensure the magnetic stir bar is sized correctly for the vial and spinning vigorously before starting irradiation.
References
-
Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen. Available at: [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link][1][2][3][4][5][6][7][8][9][10][11][12]
-
Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Hybrids. ACS Combinatorial Science. Available at: [Link]
Sources
- 1. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 7. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A multicomponent, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized Cell Viability Assays for Quinoline-Based Compounds
Introduction: The Quinoline Challenge
Quinoline scaffolds are "privileged structures" in drug discovery, forming the backbone of antimalarials (Chloroquine), anticancer agents (Camptothecin), and kinase inhibitors. However, their specific physicochemical properties—namely hydrophobicity , intrinsic fluorescence , and redox potential —often render standard "off-the-shelf" viability protocols unreliable.
This guide moves beyond generic protocols to address the specific failure modes encountered when screening quinolines. We prioritize ATP Bioluminescence as the gold standard due to its resistance to optical interference, while providing a rigorous protocol for Resazurin as a cost-effective alternative, provided specific validation steps are followed.
Why Standard Assays Fail with Quinolines
| Assay Type | Common Quinoline Interference Mechanism | Risk Level |
| MTT / MTS | Chemical Reduction: Many quinolines can non-enzymatically reduce tetrazolium salts, yielding false "viable" signals even in dead cells. | 🔴 High |
| Fluorescence (Calcein/GFP) | Spectral Overlap: Quinolines often fluoresce in the blue/green spectrum (350–550 nm), masking the assay signal. | 🟠 Medium |
| Nuclear Stains (Hoechst) | Intercalation: Quinolines are DNA intercalators; they may compete with or quench nuclear dyes, altering cell counts. | 🟠 Medium |
| ATP Luminescence | None: Luciferase reaction is distinct from quinoline absorption/emission spectra.[1] | 🟢 Low |
Pre-Assay Considerations: The Solubility Cliff
The most common source of variability in quinoline assays is not biological, but physical: microprecipitation .[1] Quinolines are lipophilic.[1] If you dilute a 10 mM DMSO stock directly into aqueous media, the compound often crashes out of solution, invisible to the naked eye but devastating to the assay.[1]
The "Intermediate Dilution" Method
Do not perform serial dilutions directly in culture media.[1]
-
Master Stock: Dissolve Quinoline in 100% DMSO (typ. 10 mM).
-
Serial Dilution: Perform all serial dilutions in 100% DMSO in a separate V-bottom plate.
-
Intermediate Step: Transfer 1 µL of the DMSO dilution into 199 µL of Media (0.5% DMSO). Mix thoroughly.
-
Final Treatment: Transfer the intermediate mix to the cells.[1]
Visualizing the Decision Matrix
Before selecting a protocol, use this logic flow to ensure data integrity.
Figure 1: Decision matrix for selecting the appropriate viability assay based on quinoline physicochemical properties.
Protocol A: ATP Bioluminescence (Gold Standard)
Principle: Quantifies ATP, a marker of metabolically active cells.[2] The luciferin-luciferase reaction produces light (560 nm), which is generally unaffected by quinoline autofluorescence. Best For: High-throughput screening, fluorescent compounds, potent cytotoxicity.
Materials
-
Assay Reagent: CellTiter-Glo® (Promega) or ATPlite™ (PerkinElmer).
-
Plate: Opaque-walled white 96-well plates (essential to prevent signal bleed).
-
Cells: Seeding density optimized for linearity (typ. 3,000–5,000 cells/well).[1]
Step-by-Step Methodology
-
Cell Seeding (Day 0):
-
Seed cells in 90 µL of media in white opaque plates.
-
Control Wells: Include "Media Only" (Background) and "Vehicle Control" (DMSO only).
-
Incubate 24 hours to allow attachment.[1]
-
-
Compound Treatment (Day 1):
-
Assay Development (Day 2/3):
-
Lysis & Detection:
-
Orbitally shake the plate for 2 minutes (to induce cell lysis).
-
Incubate at RT for 10 minutes (to stabilize the luminescent signal).
-
Read Luminescence (Integration time: 0.5–1.0 second/well).[1]
-
-
Data Validation:
-
Calculate Z-factor using Vehicle (Max) and Positive Control (Min). A Z' > 0.5 is required for valid HTS data.[1]
-
Protocol B: Resazurin Reduction (Cost-Effective Alternative)
Principle: Live cells reduce non-fluorescent Resazurin (blue) to fluorescent Resorufin (pink). Warning: You must run a "Compound Only" control to ensure the quinoline does not chemically reduce Resazurin.[1]
Materials
-
Reagent: Resazurin sodium salt (dissolved in PBS) or commercial Alamar Blue.
-
Plate: Black-walled, clear bottom 96-well plates.
Step-by-Step Methodology
-
Validation Step (Critical):
-
Cell Seeding & Treatment:
-
Same as Protocol A, but use Black/Clear plates.[1]
-
-
Reagent Addition:
-
Add Resazurin solution to a final concentration of 10% v/v (e.g., 10 µL into 100 µL).
-
Note: Do not remove the drug-containing media unless the drug is highly colored (absorbance interference).[1]
-
-
Incubation:
-
Incubate for 1–4 hours at 37°C.
-
Optimization: Check signal every hour. Stop when the Vehicle Control reaches ~20,000 RFU (or mid-linear range of your reader).[1]
-
-
Detection:
-
Measure Fluorescence: Ex 530–560 nm / Em 590 nm.
-
Note: Ensure the Quinoline's emission does not overlap with 590 nm.[1]
-
Data Analysis & Interpretation
Calculating Viability
Normalize raw data (RLU or RFU) to controls:
The "Quinoline Hook" Effect
In some ATP assays, you may see an increase in signal at low cytotoxic doses before the drop.[1] This is often due to mitochondrial swelling (uncoupling) prior to cell death, which temporarily boosts ATP availability.
Troubleshooting Table
| Observation | Probable Cause | Solution |
| High Variation (CV > 10%) | Edge effects or precipitation. | Use "Intermediate Dilution" method; exclude outer wells or fill with water.[1] |
| Signal > 100% (Vehicle) | Mitochondrial uncoupling or autofluorescence.[1] | Switch to ATP assay; check compound in cell-free media.[1] |
| Low Signal in Controls | pH shift (Resazurin) or old ATP reagent.[1] | Check media pH (quinolines are basic); use fresh ATP reagent.[1] |
Mechanism of Action Visualization
Understanding where the assay measures viability helps interpret the data.[1]
Figure 2: Biological basis of viability assays and potential interference points by quinoline compounds.
References
-
Riss, T. L., et al. (2013). Cell Viability Assays. In: Markossian S, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Available at: [Link]
-
Petty, R. D., et al. (1995).[6] Comparison of MTT and ATP-based assays for the measurement of viable cell number. Journal of Bioluminescence and Chemiluminescence, 10(1), 29–34.[6] Available at: [Link]
-
Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. (Discusses tetrazolium reduction artifacts). Available at: [Link]
-
O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421–5426. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. (Addresses the DMSO precipitation issue). Available at: [Link]
Sources
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Characterization of Quinoline-Based Anticancer Agents
[1][2][3]
Introduction & Scientific Rationale
The quinoline scaffold (1-azanaphthalene) remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets via hydrogen bonding, electrostatic interactions, and π-π stacking. While historically known for antimalarial properties (e.g., Chloroquine), quinoline derivatives have emerged as potent anticancer agents.
Mechanism of Action (MoA): Unlike non-specific cytotoxic agents, quinoline derivatives often act through specific molecular targets:
-
DNA Intercalation & Topoisomerase Inhibition: Planar quinoline rings intercalate between DNA base pairs, stabilizing the Topoisomerase-DNA cleavable complex (similar to Camptothecin), leading to DNA double-strand breaks.
-
Kinase Inhibition: Derivatives often target EGFR, VEGFR, or PI3K pathways.
-
Tubulin Polymerization Inhibition: Inducing cell cycle arrest at the G2/M phase.
This guide provides a validated workflow for characterizing these compounds, moving from solubility management to specific target validation.
Pre-Analytical Phase: Compound Management
CRITICAL EXPERTISE: Many quinoline derivatives exhibit intrinsic fluorescence and poor aqueous solubility . Failure to address these two factors before biological testing is the leading cause of false positives in high-throughput screening.
Solubility & Precipitation Control
Quinolines are often lipophilic. Precipitation in cell culture media (which is aqueous) causes "fake cytotoxicity" (crystals physically damaging cells) or inconsistent IC50 values.
-
Stock Preparation: Dissolve neat compound in 100% DMSO to a concentration of 10–50 mM.
-
The "Visual Cloud" Test: Before adding to cells, dilute the stock into pre-warmed culture media (e.g., 1:1000). Hold the tube against a light source. If the media turns cloudy or precipitant forms within 30 minutes, the compound is insoluble at that concentration.
-
Limit: Ensure final DMSO concentration on cells is <0.5% (v/v) to avoid solvent toxicity.
Fluorescence Interference Check
Quinoline derivatives often fluoresce in the blue/green spectrum (400–550 nm). This overlaps with common assay readouts (e.g., Alamar Blue, FITC).
Protocol:
-
Add compound (at highest test concentration) to cell-free media in a clear plate.
-
Measure absorbance/fluorescence at the specific wavelengths of your intended assays (e.g., 570nm for MTT, 488nm/530nm for FITC).
-
Decision: If the compound signal is >10% of the positive control signal, you must use a washing step or background subtraction in your assays.
Primary Screening: Cytotoxicity Profiling (MTT Assay)
While SRB (Sulforhodamine B) is superior for protein staining, the MTT assay remains the industry standard for metabolic activity.
Modifications for Quinolines: Due to potential reduction of tetrazolium salts by reactive quinoline nitrogen, we use a wash-step protocol .
Protocol Steps:
-
Seeding: Seed tumor cells (e.g., MCF-7, HeLa, A549) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.
-
Treatment: Add serially diluted quinoline derivatives (0.1 µM – 100 µM). Include:
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
MTT Addition: Add MTT reagent (final conc. 0.5 mg/mL). Incubate 3–4 hours.
-
CRITICAL WASH (Quinoline Specific): Carefully aspirate the media containing the drug and MTT without disturbing the purple formazan crystals. This removes the drug which might interfere with absorbance.
-
Solubilization: Add 100 µL DMSO to dissolve crystals.
-
Readout: Measure Absorbance at 570 nm (Reference: 630 nm).
Data Visualization: Experimental Workflow
Figure 1: Validated workflow for quinoline derivative screening, emphasizing the critical pre-screen QC step.
Secondary Screening: Mechanism of Action
Once cytotoxicity is confirmed (IC50 < 10 µM), determine the mode of cell death.
Apoptosis vs. Necrosis (Annexin V/PI)
Quinolines typically induce apoptosis via the intrinsic mitochondrial pathway.
Protocol:
-
Harvest: Collect cells (including floating dead cells) after 24h treatment.
-
Wash: Wash 1x with cold PBS.
-
Stain: Resuspend in Binding Buffer.[3] Add Annexin V-FITC and Propidium Iodide (PI).[4]
-
Incubation: 15 min in dark at RT.
-
Flow Cytometry:
Expert Note: If your quinoline derivative fluoresces green (overlapping with FITC), switch to Annexin V-APC (Red laser excitation) to avoid false positives.
Target Validation: Topoisomerase II Relaxation Assay
Since many quinolines mimic anthracyclines, validating Topoisomerase II (Topo II) inhibition is essential.
Principle: Topo II relaxes supercoiled plasmid DNA.[1] Inhibitors prevent this, leaving the DNA in a supercoiled state which migrates faster in agarose gels.
Protocol:
-
Reaction Mix: Combine supercoiled plasmid pUC19 (200 ng), Human Topoisomerase IIα enzyme, ATP, and reaction buffer.
-
Treatment: Add quinoline derivative (at 2x IC50 concentration). Include Etoposide as a positive control.
-
Incubation: 30 min at 37°C.
-
Termination: Add Stop Buffer (SDS/Proteinase K) to digest the enzyme.
-
Electrophoresis: Run samples on a 1% agarose gel (without Ethidium Bromide initially).
-
Staining: Stain with Ethidium Bromide after the run.
-
Analysis:
-
Active Topo II: DNA appears as relaxed bands (slower migration).
-
Inhibited Topo II: DNA remains supercoiled (faster migration).
-
Pathway Visualization
Understanding the signaling cascade is vital for publication. Quinolines often trigger the DNA Damage Response (DDR).
Figure 2: Signaling cascade triggered by quinoline-mediated DNA damage, leading to intrinsic apoptosis.
Data Analysis & Reporting
Present your data using the following standard metrics to ensure reproducibility.
Table 1: Cytotoxicity Summary (Example Layout)
| Compound ID | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI)* |
| Quin-01 | MCF-7 | 2.5 ± 0.3 | 15.2 |
| Quin-01 | HEK-293 (Normal) | 38.0 ± 1.2 | - |
| Doxorubicin | MCF-7 | 0.8 ± 0.1 | 20.1 |
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 is considered promising.
Calculations:
Calculate IC50 using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.
References
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays (MTT/MTS).[6] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Crowley, L. C., et al. (2016). Measuring Cell Death by Annexin V Binding and Propidium Iodide Uptake.[4][7] Cold Spring Harbor Protocols. Link
-
Nitiss, J. L., et al. (2012). Topoisomerase Assays. Current Protocols in Pharmacology, 57(1), 3.3.1-3.3.27. Link
-
Vandekerckhove, J., et al. (2013). Quinoline derivatives as fluorescent probes.[8] Journal of Fluorescence, 23, 11-18. (Context on fluorescence interference).
Sources
- 1. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
High-yield synthesis of polysubstituted quinolines
Application Note: Next-Generation Synthesis of Polysubstituted Quinolines
Abstract & Strategic Overview
The quinoline scaffold is ubiquitous in medicinal chemistry, serving as the core pharmacophore in antimalarials (Chloroquine), antibiotics (Ciprofloxacin), and emerging kinase inhibitors. Traditional methods like the Skraup or Doebner-Miller synthesis often require harsh acidic conditions, suffer from poor regioselectivity, and pose safety risks during scale-up.
This Application Note details three modern, high-yield protocols for synthesizing polysubstituted quinolines. These methods are selected to address specific project needs: precision regiocontrol (via C-H activation), library generation efficiency (via Povarov MCR), and sustainable scale-up (via Microwave Friedländer).
Strategic Selection Guide
| Feature | Method A: Rh(III) C-H Activation | Method B: Povarov MCR | Method C: MW-Friedländer |
| Primary Utility | Late-stage functionalization; High regiocontrol | Combinatorial library generation; Diversity | Large-scale synthesis; Green chemistry |
| Key Reagents | Aniline, Aldehyde, Alkene/Alkyne, Lewis Acid ( | 2-Aminoketone, Ketone, Acetic Acid | |
| Atom Economy | High (Direct coupling) | Excellent (One-pot, 3-component) | Moderate (Water byproduct) |
| Reaction Time | 2–12 Hours | 4–24 Hours | 5–20 Minutes |
| Cost | High (Catalyst) | Low | Low |
Method A: The "Precision" Route
Protocol: Rhodium(III)-Catalyzed C-H Activation/Annulation Target: Highly regioselective 2,3,4-trisubstituted quinolines.
Scientific Rationale: Unlike traditional acid-catalyzed cyclizations, transition-metal catalysis utilizes a "directing group" (DG) to position the metal center, ensuring exclusive regioselectivity. The Rh(III) cycle allows for the coupling of activated N-heterocycles (like hydrazones or oximes) with internal alkynes under neutral conditions, avoiding the formation of inseparable regioisomeric mixtures.
Experimental Protocol
Materials:
-
Substrate: N-Pivaloyl-aniline or 2-Acetyl-1-phenylhydrazone (1.0 equiv)
-
Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)
-
Catalyst:
(2.5 mol%) -
Additive:
(20 mol%) (Oxidant for catalytic turnover) -
Solvent: TFE (2,2,2-Trifluoroethanol) or MeOH (0.2 M concentration)
Step-by-Step Workflow:
-
Charge: In a glovebox or under
flow, add the substrate (0.5 mmol), alkyne (0.6 mmol), (7.7 mg), and (18 mg) to a 15 mL pressure tube.-
Note: TFE is the preferred solvent as its hydrogen-bond donating ability stabilizes the heteroatom-metal intermediate, significantly boosting yield.
-
-
Seal & Heat: Seal the tube and heat to 100°C for 12 hours behind a blast shield.
-
Monitor: Check reaction progress via TLC (Eluent: Hexane/EtOAc 4:1). The product is usually highly fluorescent under UV (254/365 nm).
-
Work-up: Cool to room temperature. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove metal residues.
-
Purification: Concentrate in vacuo and purify via flash column chromatography.
Mechanism of Action (Rh-Catalysis):
Figure 1: The Rh(III) catalytic cycle involves C-H bond cleavage directed by a heteroatom, followed by alkyne insertion and reductive elimination to form the quinoline core.
Method B: The "Efficiency" Route
Protocol: Iodine-Mediated Povarov Multicomponent Reaction (MCR) Target: Diverse library of 2,4-disubstituted quinolines from simple precursors.
Scientific Rationale:
The Povarov reaction is an inverse-electron-demand aza-Diels–Alder reaction. While traditional Lewis acids (
Experimental Protocol
Materials:
-
Amine: Aniline derivative (1.0 equiv)[1]
-
Aldehyde: Aryl aldehyde (1.0 equiv)
-
Alkyne/Alkene: Phenylacetylene or Styrene (1.0 equiv)
-
Catalyst: Molecular Iodine (
) (10-20 mol%) -
Solvent: DMSO or Acetonitrile[1]
Step-by-Step Workflow:
-
Imine Formation (In Situ): In a round-bottom flask, mix aniline (1.0 mmol) and aldehyde (1.0 mmol) in DMSO (3 mL). Stir at room temperature for 15 minutes until the Schiff base forms (often indicated by turbidity or color change).
-
Cyclization: Add the alkyne (1.0 mmol) and
(25 mg, 10 mol%). -
Reaction: Heat the mixture to 100°C for 4–6 hours.
-
Critical Insight: DMSO acts as a mild oxidant in conjunction with Iodine (Kornblum oxidation mechanism) to ensure aromatization.
-
-
Quench: Cool and add saturated
(sodium thiosulfate) solution to quench excess iodine (color changes from dark brown to yellow/clear). -
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine.
-
Purification: Recrystallization from Ethanol is often sufficient; otherwise, use silica chromatography.
Method C: The "Green Scale-Up" Route
Protocol: Microwave-Assisted Modified Friedländer Synthesis Target: Gram-scale synthesis of 2,3-substituted quinolines.
Scientific Rationale:
The Friedländer synthesis is robust but traditionally slow. Microwave irradiation provides direct dielectric heating, accelerating the condensation of 2-aminoaryl ketones with
Experimental Protocol
Materials:
-
Reagent A: 2-Aminoacetophenone (1.0 equiv)
-
Reagent B: Cyclohexanone or Acetophenone derivative (1.2 equiv)
-
Medium: Glacial Acetic Acid (solvent/catalyst)
Step-by-Step Workflow:
-
Preparation: In a microwave-safe vial (G10 or G30 depending on scale), combine Reagent A (5.0 mmol) and Reagent B (6.0 mmol). Add Glacial Acetic Acid (2 mL per gram of substrate).
-
Irradiation: Cap the vial. Program the microwave reactor (e.g., Anton Paar or Biotage):
-
Temp: 160°C
-
Hold Time: 5–10 minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Work-up: Pour the reaction mixture directly into crushed ice/water (50 mL).
-
Isolation: The quinoline product typically precipitates out as a solid. Neutralize with
if necessary to ensure free-base form. -
Filtration: Filter the solid, wash with cold water, and dry. Yields are typically >85%.
Comparative Workflow Visualization
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on target molecule complexity and scale.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Catalyst poisoning by | Ensure strict inert atmosphere ( |
| Regioisomer Mix (Method A) | Steric clash in alkyne. | Use bulky directing groups (e.g., N-pivaloyl) to force steric differentiation. |
| Incomplete Oxidation (Method B) | Insufficient Iodine or low temp. | Increase |
| Product Oiling (Method C) | Residual Acetic Acid. | Pour into excess ice-water with vigorous stirring; neutralize to pH 8 to solidify. |
References
-
Rh(III)
-
Povarov Reaction (Iodine Mediated)
- Wu, X., et al. (2021). "Iodine-Mediated Povarov Reaction of Arylacetylenes and Anilines for the Synthesis of 2,4-Substituted Quinolines." The Journal of Organic Chemistry.
-
Microwave Friedländer Synthesis
- Gould, E., et al. (2020). "Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis." Green Chemistry.
-
General Review on Quinoline Synthesis
Sources
- 1. scispace.com [scispace.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Rhodium(iii)-catalyzed C–H/C–C activation sequence: vinylcyclopropanes as versatile synthons in direct C–H allylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Doebner-von Miller Quinoline Synthesis
Status: Active Topic: Yield Improvement & Troubleshooting Audience: Senior Chemists / Process Development Last Updated: 2025-05-12
The Core Directive: Understanding the Yield Paradox
Welcome to the Advanced Optimization Hub for the Doebner-von Miller (DvM) reaction. If you are accessing this guide, you are likely facing one of two critical failures:
-
The "Tar" Effect: Your reaction mixture has solidified into an intractable black polymer.
-
The 50% Ceiling: Your reaction is clean, but yields are mathematically capped at ~50% regardless of reaction time.
The Mechanism of Failure
To fix the yield, you must first accept that the "classical" DvM reaction is mechanistically flawed. It relies on a disproportionation step where the reaction intermediate (a dihydroquinoline) must be oxidized to form the final aromatic quinoline.[1]
In the absence of an external oxidant, the starting Schiff base (imine) acts as the hydrogen acceptor. This means for every molecule of product formed, one molecule of starting material is reduced to a waste byproduct (tetrahydroquinoline).
The Solution Matrix:
| Issue | Root Cause | Technical Fix |
|---|---|---|
| Low Yield (<50%) | Disproportionation (Hydrogen Transfer) | Add an external oxidant (Iodine, Chloranil). |
| Tar Formation | Polymerization of
Visualizing the Failure Points
The following diagram illustrates the critical bifurcation point in the reaction pathway. Path A represents the classical "yield trap," while Path B represents the optimized oxidative route.
Figure 1: Mechanistic bifurcation showing how external oxidants bypass the disproportionation trap.
Troubleshooting Protocols (Q&A)
Ticket #101: "My reaction turns into a solid black tar within 10 minutes."
Diagnosis: Uncontrolled polymerization of the
The Fix: The Biphasic Protocol By using a two-phase system (Toluene/HCl), the lipophilic enone remains in the organic layer and is only exposed to the acid catalyst at the interface, regulating the reaction rate.
Step-by-Step Guide:
-
Solvent System: Use a 1:1 mixture of Toluene (organic) and 6M HCl (aqueous).
-
Setup: Dissolve the aniline in the biphasic mixture. Heat to reflux (
C) with vigorous stirring. -
Addition: Add the aldehyde/enone dropwise over 2–4 hours.
-
Why? This ensures the enone reacts with the aniline immediately upon entering the aqueous interface, rather than reacting with itself (polymerizing).
-
-
Result: The "tar" remains in the toluene layer (or is minimized), while the quinoline salt migrates to the aqueous acid layer, protecting it from further side reactions.
Ticket #102: "I have a clean reaction, but yield is stuck at 45%."
Diagnosis: You are suffering from the "Hydrogen Transfer" limitation described in Figure 1. Technical Insight: The reaction is thermodynamically driven by aromatization. Without an oxidant, the system steals hydrogen from the intermediate, destroying half your starting material to fuel the oxidation of the other half.
The Fix: Iodine-Mediated Synthesis
Iodine (
Protocol Adjustment:
-
Add 0.5 - 1.0 equivalents of Iodine to the reaction mixture.
-
Alternative: Use Sodium Iodide (NaI) (10 mol%) with DMSO as a co-oxidant system if avoiding elemental iodine.
- accepts the hydrogen, preventing the reduction of the Schiff base.
Ticket #103: "Can I avoid using concentrated HCl?"
Diagnosis: Acid sensitivity of functional groups on the aniline ring.[6][7] Technical Insight: Strong Brønsted acids are traditional but harsh. Lewis Acids can catalyze the Michael addition and cyclization steps under milder conditions.
The Fix: Lewis Acid Catalysis
-
Catalyst: Scandium Triflate
(5 mol%) or Indium Trichloride . -
Conditions: Aqueous media or Ethanol, often at lower temperatures (
C). -
Benefit: These catalysts coordinate with the carbonyl oxygen and the imine nitrogen, activating them for cyclization without the brutal pH of concentrated HCl.
Validated Experimental Workflow
Below is a high-yield protocol synthesizing 2-Methylquinoline (Quinaldine) that integrates the Biphasic and Oxidative improvements.
Materials
-
Aniline (1.0 equiv)
-
Crotonaldehyde (1.2 equiv)
-
Hydrochloric Acid (6M)
-
Toluene (Reagent Grade)
-
Iodine (
) (0.1 equiv - catalytic loop if air is present, or stoichiometric)
Procedure
-
Preparation: In a round-bottom flask equipped with a reflux condenser and addition funnel, charge Aniline (50 mmol), Toluene (30 mL), and 6M HCl (30 mL). Add Iodine (5 mmol).
-
Phase Equilibration: Heat the mixture to
C with vigorous stirring (1000 RPM) to create an emulsion. -
Controlled Addition: Mix Crotonaldehyde (60 mmol) with 5 mL Toluene. Add this solution dropwise via the addition funnel over 2 hours .
-
Critical Control Point: Do not rush addition. Fast addition = Tar.
-
-
Digestion: After addition, reflux for an additional 1 hour.
-
Workup:
-
Separate the layers.[2] The product is in the Aqueous Acid layer (as the hydrochloride salt).
-
Discard the Toluene layer (contains tar/polymers).
-
Basify the aqueous layer with NaOH to pH 10.
-
Extract with Ethyl Acetate (
mL). -
Dry over
and concentrate.
-
Expected Results vs. Classical Method
| Metric | Classical (Single Phase) | Optimized (Biphasic + |
| Yield | 35 - 48% | 75 - 88% |
| Purity (Crude) | Low (requires distillation) | High (>90%) |
| Waste | Heavy Tar | Minimal Polymer |
Decision Logic for Optimization
Use this logic flow to select the correct modification for your specific substrate.
Figure 2: Decision tree for selecting the appropriate reaction conditions.
References
-
Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Doebner-von Miller Quinoline Synthesis: The Question of the Dehydrogenation Step. The Journal of Organic Chemistry. Link
- Key Finding: Establishes the disproportionation mechanism and the necessity of oxidants.
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Link
- Key Finding: Detailed isotopic labeling studies confirming the fragmentation-recombination p
-
Matsugi, M., et al. (2000).[5] Simple and Practical Synthesis of Quinolines via the Doebner-Miller Reaction in a Two-Phase System. Tetrahedron Letters. Link
- Key Finding: The definitive guide on using Toluene/HCl biphasic systems to prevent polymeriz
-
Wang, J., et al. (2012).[5] Iodine-Catalyzed Synthesis of Quinolines.[8] Synlett. Link
-
Key Finding: Modern application of iodine as a catalyst/oxidant to improve yields.[8]
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Challenges in the large-scale synthesis of quinolines
Status: Operational | Tier: L3 Technical Support | Lead: Senior Application Scientist
Welcome to the Quinoline Synthesis Support Center. This guide is not a textbook; it is a troubleshooting engine designed for process chemists and scale-up engineers facing the specific, often hazardous challenges of synthesizing the quinoline scaffold at scale (
⚠️ Critical Safety Notice: The "Induction Trap"
Issue: Thermal runaway during Skraup or Doebner-Miller syntheses. Symptom: The reaction mixture shows no temperature rise after reagent addition, prompting the operator to add more reagents or increase heat. Suddenly, the temperature spikes uncontrollably, leading to pressure buildup and vessel rupture.
The Mechanism of Failure
The Skraup reaction (aniline + glycerol + sulfuric acid + oxidant) relies on the in situ dehydration of glycerol to acrolein. This step has a high activation energy.
-
Induction Phase: Reactants accumulate without reacting.
-
Trigger Point: Once the threshold temperature is reached, acrolein forms rapidly.
-
Cascade: The Michael addition of aniline to acrolein is exothermic. This heat further accelerates glycerol dehydration.
-
Result: A self-amplifying thermal loop that exceeds condenser capacity.
Troubleshooting Protocol: The "Semi-Batch" Moderator Method
Do not perform all-in-one batch additions for scales >50g.
Corrective Action:
-
Use a Moderator: Add Ferrous Sulfate (
) to the reaction. It acts as a radical scavenger and moderates the oxidation step. -
Dosing Strategy:
-
Charge the acid and moderator first.
-
Heat to
. -
Slowly dose the glycerol/aniline mixture over 4–6 hours.
-
Crucial: Monitor consumption of the limiting reagent by HPLC every 30 mins. If accumulation occurs, STOP DOSING immediately.
-
Figure 1: Logic flow for managing thermal hazards in semi-batch Skraup syntheses.
🔬 Regioselectivity Support: The meta-Aniline Dilemma
Issue: "I am using a meta-substituted aniline and getting a 50:50 mixture of 5- and 7-substituted quinolines." Root Cause: In the Skraup/Doebner-Miller mechanism, the cyclization step involves an electrophilic aromatic substitution. A substituent at the meta position of the aniline creates two non-equivalent ortho positions (relative to the amine) for ring closure.
Comparative Analysis of Solutions
| Strategy | Mechanism | Pros | Cons |
| Steric Blocking | Use a bulky group at one ortho position. | High selectivity (>95:5). | Requires extra steps (protection/deprotection). |
| Electronic Bias | Use strong EDG/EWG to deactivate one site. | Good selectivity for 7-isomer (with EDG). | Limited by target molecule structure. |
| Method Switch | Switch to Conrad-Limpach or Knorr synthesis. | Kinetic vs. Thermodynamic control. | Requires |
| Purification | Chromatographic separation.[1] | No synthesis change. | Not viable at kg scale (high cost/waste). |
Recommendation: For large-scale manufacturing, avoid the separation bottleneck. Redesign the route to use 2-substituted anilines (forcing closure at the only open ortho position) or employ the Gould-Jacobs reaction which often offers better predictability for these substrates [1].
♻️ Impurity Management: Palladium Removal
Issue: "My Suzuki-Miyaura coupling to form the quinoline biaryl yielded the product, but residual Pd is 400 ppm. Specification is <10 ppm." Context: Quinolines are nitrogen-rich heterocycles that act as excellent ligands for transition metals. Standard aqueous washes often fail because the Pd remains coordinated to the quinoline nitrogen.
Validated Scavenging Protocol
Do not rely on crystallization alone; it often co-crystallizes the metal complex.
-
Dissolution: Dissolve the crude quinoline in a non-coordinating solvent (e.g., Toluene or 2-MeTHF) at 50°C.
-
Scavenger Selection: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Carbon (specific grades for Pd).
-
Dosage: 5–10 wt% relative to the substrate.
-
-
Digestion: Stir vigorously for 4 hours at 50–60°C.
-
Filtration: Filter hot through a Celite pad to remove the scavenger.
-
Polishing: Wash the filtrate with 10% aqueous L-Cysteine solution if Pd levels remain stubborn [2].
Figure 2: Workflow for removing coordinated Palladium from quinoline APIs.
🧪 Standard Operating Procedure: Modified Skraup Scale-Up
Objective: Synthesis of 6-Methoxyquinoline (1 kg scale). Safety Level: High (Exothermic).
Reagents:
-
4-Methoxyaniline (1.0 eq)
-
Glycerol (3.0 eq)
-
Sulfuric Acid (conc., 2.5 eq)
-
Sodium 3-nitrobenzenesulfonate (0.6 eq) - Safer oxidant than Nitrobenzene [3].
-
Ferrous Sulfate Heptahydrate (0.05 eq) - Moderator.
Step-by-Step:
-
Reactor Setup: 10L Jacketed Glass Reactor with overhead stirring (high torque), reflux condenser, and internal temperature probe.
-
Heel Charge: Charge Sulfuric acid, Ferrous Sulfate, and Sodium 3-nitrobenzenesulfonate. Heat to 100°C.
-
Controlled Addition: Mix Aniline and Glycerol in a separate feed vessel.
-
Note: If the mixture is too viscous, warm slightly to 40°C.
-
-
Dosing: Pump the Aniline/Glycerol mix into the reactor over 6 hours .
-
Control Point: Maintain internal temperature between 135–145°C. If temp rises >150°C, stop pump.
-
-
Post-Reaction: After addition, hold at 140°C for 2 hours.
-
Quench: Cool to 80°C. Slowly add to ice/water mixture (exothermic neutralization).
-
Work-up: Basify with 50% NaOH to pH 10. Extract with Toluene.
-
Purification: Steam distillation or vacuum distillation is preferred over column chromatography for this scale.
📚 References
-
Kouznetsov, V. V., et al. (2005).[2] "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry. Link
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. Link
-
Organic Syntheses. "6-Methoxy-8-nitroquinoline." Org.[2][3][4][5][6] Syn. Coll. Vol. 3. (Discusses the use of moderators and oxidants in Skraup). Link
-
Faigl, F., et al. (2019). "Scale-up of Chemical Reactions." Organic Process Research & Development. (General safety principles applied to heterocycle synthesis). Link
Sources
Technical Support Center: Advanced Purification of Crude Quinoline
Status: Operational Role: Senior Application Scientist Topic: Purification Strategies for Crude Quinoline Products
Executive Summary: The Purity Paradox
Researchers often encounter a specific frustration with quinoline: a freshly distilled sample turns yellow or brown within hours, or a "pure" sample fails in sensitive catalytic cycles. This is rarely user error; it is intrinsic to the chemistry. Crude quinoline—whether from coal tar extraction or Skraup synthesis—contains impurities with nearly identical physicochemical properties to the target molecule (e.g., Isoquinoline).
This guide moves beyond standard textbook distillations. We provide industrial-grade purification strategies designed to isolate pharmaceutical-grade quinoline (>99.5%).
Module 1: The First Line of Defense (Bulk De-Tarring)
Context: Synthetic quinoline (via Skraup or Friedländer synthesis) is often contaminated with polymerized aniline "tars" and unreacted nitro-compounds. Direct distillation of this mixture often leads to violent bumping or co-distillation of impurities.
Protocol: pH-Controlled Oxidative Cleanup
Use this protocol for crude reaction mixtures before attempting fractional distillation.
Reagents:
-
3M Hydrochloric Acid (HCl)
-
Zinc Chloride (
) (Optional for specific tar removal) -
5M Sodium Hydroxide (NaOH)
-
Toluene or Diethyl Ether
Step-by-Step Workflow:
-
Acidification: Dissolve the crude oil in 3M HCl. Quinoline protonates (
) and enters the aqueous phase.-
Scientific Logic:[1] Neutral organic impurities (unreacted nitrobenzene) and heavy tars remain in the organic/solid phase.
-
-
Filtration/Extraction:
-
Wash the acidic aqueous layer with ether/toluene to remove non-basic organics.
-
Critical Step: If the solution remains dark/opaque, add a small quantity of zinc chloride (
) and filter. This aids in coagulating colloidal tars [1].
-
-
Steam Distillation (The "Pre-Polish"):
-
Before basifying, steam distill the acidic solution. This removes volatile non-basic impurities that trapped in the matrix.
-
-
Basification & Recovery:
-
Cool the solution and slowly add 5M NaOH until pH > 10. The quinoline will oil out.
-
Extract with ether, dry over
, and evaporate.
-
Troubleshooting Guide: Extraction
| Symptom | Probable Cause | Corrective Action |
| Emulsion formation | Density of quinoline/water is similar; presence of surfactants (tars). | Add saturated NaCl (brine) to increase aqueous density. Filter through Celite pad to break physical emulsions. |
| Low Recovery | pH was not high enough during basification. | Quinoline is a weak base ( |
| Dark color persists | Oxidation products (Quinoline N-oxides). | Perform a wash with ferrous sulfate ( |
Module 2: The Isoquinoline Challenge (Isomer Resolution)
The Problem: Isoquinoline (BP 242°C) and Quinoline (BP 237°C) have boiling points too close for standard lab-scale fractional distillation to separate efficiently without high reflux ratios and theoretical plates.
The Solution: Chemical Derivatization. We exploit the slight difference in basicity and crystal packing of their salts.
Method A: The Acid Sulfate Crystallization (Hoogewerf Method)
Best for: Removing Isoquinoline from Quinoline.
-
Theory: Isoquinoline is slightly more basic (
5.14) than quinoline ( 4.9). More importantly, Isoquinoline Acid Sulfate is significantly less soluble in ethanol than Quinoline Acid Sulfate [3]. -
Protocol:
-
Dissolve the distilled quinoline mixture in absolute ethanol.
-
Add concentrated sulfuric acid (1.05 equivalents) dropwise while cooling.
-
Allow the mixture to stand at 0°C for 24 hours.
-
Filtration: The crystals that form are predominantly Isoquinoline sulfate. Filter them out.
-
Recovery: Concentrate the mother liquor (filtrate), basify with NaOH, and recover the purified Quinoline.
-
Method B: The Zinc Chloride Complex
Best for: High-purity isolation from coal tar fractions.
-
Theory: Quinoline forms a stable 2:1 complex with Zinc Chloride ($ (C_9H_7N)_2 \cdot ZnCl_2 $) that precipitates cleanly, leaving impurities in solution [4].
-
Protocol:
-
Dissolve crude quinoline in dilute HCl.
-
Add a saturated solution of
in dilute HCl. -
The Quinoline-Zinc complex crystallizes. Filter and wash with cold dilute HCl.
-
Release: Suspend the complex in water and treat with excess NaOH. Steam distill the liberated quinoline.[2]
-
Module 3: Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying crude quinoline based on the nature of the starting material.
Figure 1: Decision matrix for selecting the appropriate purification pathway based on impurity profile and purity requirements.
FAQ: Expert Troubleshooting
Q1: Why does my quinoline turn yellow/brown even after distillation? A: Quinoline is highly susceptible to photo-oxidation and formation of N-oxides.
-
Fix: Store the product in amber glass under an inert atmosphere (Argon/Nitrogen).
-
Pro-Tip: Add a trace amount of zinc dust to the storage bottle if the application permits; it acts as a sacrificial reducing agent.
Q2: I am seeing a "ghost peak" on my GC/HPLC right next to Quinoline. A: This is almost certainly Isoquinoline.
-
Diagnosis: Check the retention time. On non-polar columns, they often co-elute.
-
Fix: Do not rely on distillation. Use the Acid Sulfate Crystallization method (Module 2) to remove the isoquinoline isomer.
Q3: Can I use column chromatography instead of crystallization? A: Yes, but it is resource-intensive for bulk purification.
-
Stationary Phase: Neutral Alumina (Activity II-III) is often superior to Silica Gel, which can irreversibly bind basic quinolines.
-
Mobile Phase: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for ZnCl2 and Acid Sulfate protocols).
-
Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. (Detailed Skraup synthesis cleanup including zinc/steam distillation).
- Packer, J., & Vaughan, J. (1958). A Modern Approach to Organic Chemistry. Oxford University Press.
-
Eisch, J. J. (1962). Advances in Heterocyclic Chemistry. Academic Press. (Mechanisms of quinoline complexation).
Sources
Technical Support: Troubleshooting the Skraup Quinoline Synthesis
Status: Online Agent: Senior Application Scientist Ticket Focus: Byproduct Mitigation & Reaction Control
Introduction: Welcome to the "Old School"
Welcome to the Quinoline Synthesis Support Center. If you are here, you are likely staring at a flask full of insoluble black tar or wondering why your LC-MS shows a messy 50:50 mixture of isomers.
The Skraup synthesis is a classic for a reason—it builds the quinoline core from cheap, readily available materials (aniline + glycerol). However, it is notoriously "messy." It involves heating a violent dehydrating agent (sulfuric acid) with an organic fuel (glycerol/aniline) and an oxidant (nitrobenzene).[1][2] In industry terms, we call this a "controlled runaway."
This guide addresses the three most common support tickets we receive: uncontrollable polymerization (tars) , regioselectivity issues , and violent exotherms .
Module 1: The "Black Tar" Problem (Polymerization)
User Complaint: "My reaction mixture turned into a solid black puck. Yield is <10%."
The Diagnosis
The culprit is Acrolein .
In the Skraup mechanism, glycerol is dehydrated by sulfuric acid to form acrolein in situ.[1][3] Acrolein is a highly reactive
The Solution: The Sulzberger Modification
You need to throttle the oxidation potential and the reaction rate. The standard protocol (just mixing everything) is too aggressive.
Protocol Adjustment:
Add Ferrous Sulfate (
Step-by-Step Fix:
-
Ratio: Use Aniline (1.0 equiv), Glycerol (3.0 equiv),
(conc.), Nitrobenzene (oxidant), and (0.5 equiv) . -
Temperature Ramp: Do not blast the heat. Heat to 100°C until the initial exotherm subsides, then reflux.
-
Alternative Oxidant: If tars persist, switch from Nitrobenzene to Iodine (
) . Iodine provides a cleaner oxidation profile and simplifies purification (no nitrobenzene reduction byproducts).
Module 2: The Isomer Headache (Regiochemistry)
User Complaint: "I used m-toluidine and got two inseparable spots on TLC."
The Diagnosis
You are fighting the rules of electrophilic aromatic substitution.
-
Ortho-substituted anilines block one side, forcing cyclization to the other (yielding 8-substituted quinolines).
-
Para-substituted anilines have two equivalent ortho positions (yielding 6-substituted quinolines).
-
Meta-substituted anilines have two non-equivalent ortho positions. Cyclization can occur at the sterically crowded C-2 (between substituents) or the open C-6.
Visualizing the Pathway
Figure 1: Regiochemical bifurcation in meta-substituted anilines. The reaction typically favors the 7-substituted product due to steric hindrance at the 5-position, but mixtures are common.
Troubleshooting Table: Predicting Your Mess
| Starting Aniline | Expected Product | Risk Level | Notes |
| Ortho-substituted | 8-substituted Quinoline | Low | Clean reaction. Only one ortho site available. |
| Para-substituted | 6-substituted Quinoline | Low | Clean reaction. Two equivalent ortho sites. |
| Meta-substituted | Mixture (7- & 5- isomers) | High | Usually favors 7-isomer (sterics), but electron-donating groups can shift ratios. |
| Meta-methoxy | 7-methoxy Quinoline | Medium | Strong directing effects can improve selectivity. |
The Fix: If you strictly need the 5-isomer, do not use Skraup . Use the Combes synthesis or Gould-Jacobs reaction where you can control the cyclization precursors more precisely.
Module 3: Critical Safety (The "Volcano")
User Complaint: "The reaction foamed out of the condenser and sprayed the hood."
The Diagnosis
Sudden, runaway dehydration of glycerol. The water released during acrolein formation turns to steam instantly at reaction temperatures (
Protocol: The "Safe-Start" Method
-
The Setup: Use a flask at least 4x the volume of your reactants.
-
The Trap: Equip a reflux condenser with a wide bore.
-
The Heat:
-
Mix aniline, glycerol, and nitrobenzene first.
-
Add
dropwise with stirring. -
Heat slowly to 120°C.
-
STOP HEATING the moment you see the first bubble or reflux ring. The reaction is exothermic and will drive itself for 10-15 minutes.
-
Only resume heating once the spontaneous boiling stops.
-
Module 4: Purification (Removing the "Soup")
User Complaint: "I can't separate my product from the nitrobenzene/aniline sludge."
The Diagnosis
The Skraup reaction is messy. You have unreacted oxidant (nitrobenzene), unreacted amine (aniline), and inorganic salts.
The Solution: Steam Distillation
You cannot skip this step.[4][5] Flash chromatography is often insufficient for crude Skraup mixtures.
Step-by-Step Purification:
-
Basify: Dilute the reaction mixture with water and basify with 50% NaOH until pH > 12. This frees the quinoline base.
-
Steam Distillation (Phase 1): Pass steam through the mixture.
-
What comes over: Unreacted Nitrobenzene and Aniline.
-
What stays: Your Quinoline (mostly) and tars.[1]
-
Note: Actually, Quinoline is steam volatile, but less so than nitrobenzene. However, a better trick is:
-
-
Chemical Separation (The Zinc Trick):
-
If Nitrobenzene is the main impurity: Acidify the mixture first. Steam distill to remove Nitrobenzene (non-basic).
-
Then Basify. Steam distill again to collect Quinoline.
-
-
Final Polish: Extract the basic steam distillate with ether/DCM, dry, and distill under reduced pressure.
References
-
Manske, R. H. F.; Kulka, M. (1953).[6] "The Skraup Synthesis of Quinolines". Organic Reactions, 7, 59–98.[2][6]
-
Clarke, H. T.; Davis, A. W. (1941).[6] "Quinoline".[1][2][3][4][6][7][8][9][10][11][12] Organic Syntheses, Coll.[4][6] Vol. 1, p. 478.[6] (Describes the standard synthesis and the violent nature of the reaction).
-
Cohn, E. W. (1930).[2] "A Modification of the Skraup Synthesis of Quinoline". Journal of the American Chemical Society, 52(9), 3685–3688.[2] (Details the use of boric acid and ferrous sulfate moderators).
-
Denmark, S. E.; Venkatraman, S. (2006).[2][11] "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis". The Journal of Organic Chemistry, 71(4), 1668–1676.[2][11] (Modern mechanistic insights into the fragmentation-recombination pathways).
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. iipseries.org [iipseries.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scispace.com [scispace.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. organicreactions.org [organicreactions.org]
- 11. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Controlling regioselectivity in the synthesis of substituted quinolines
Topic: Controlling Regioselectivity in Substituted Quinoline Synthesis Audience: Medicinal Chemists & Process Development Scientists Status: Active Support Level: Tier 3 (Advanced Methodology)
Introduction: The Regioselectivity Paradox
Welcome to the Quinoline Synthesis Support Center. If you are here, you are likely staring at an LCMS trace showing an inseparable 1:1 mixture of isomers, or you’ve synthesized the wrong regioisomer entirely.
Quinoline synthesis is deceptively complex. While the core disconnections (Skraup, Friedländer, Combes) are centuries old, controlling where substituents land—particularly when starting with meta-substituted anilines or unsymmetrical carbonyls—is a frequent failure point in drug discovery campaigns.
This guide treats your synthesis as a troubleshooting ticket. Select the module below that matches your experimental failure mode.
Module 1: The Kinetic vs. Thermodynamic Switch (Aniline + -Ketoesters)[1]
User Issue: "I am trying to make a 4-hydroxyquinoline (Conrad-Limpach), but I keep isolating the 2-hydroxyquinoline (Knorr) or a mixture."
The Mechanistic Root Cause
The reaction between an aniline and a
-
Kinetic Pathway (Low Temp): The aniline nitrogen attacks the ketone to form an enamine (Schiff base). This cyclizes to the 4-hydroxyquinoline .[1][2]
-
Thermodynamic Pathway (High Temp): The aniline nitrogen attacks the ester to form an amide. This cyclizes to the 2-hydroxyquinoline .
The danger lies in the reversibility. The kinetic enamine forms quickly at room temperature but is reversible. If you heat the reaction before the enamine cyclizes, it will revert to starting materials and funnel down the irreversible thermodynamic amide pathway.
Diagnostic Workflow & Solution
| Parameter | Target: 4-Hydroxyquinoline (Conrad-Limpach) | Target: 2-Hydroxyquinoline (Knorr) |
| Initial Step | Acid Catalysis + Dehydrating Agent (e.g., CaSO₄) at 20–25 °C . | Direct Heating (110–140 °C) of aniline + ketoester. |
| Critical Check | Monitor disappearance of ketone peak in IR/NMR before heating. | Ensure complete removal of alcohol byproduct to drive equilibrium. |
| Cyclization | Flash heat (250 °C) into inert solvent (Dowtherm A) only after enamine is isolated/dry. | Treat the intermediate amide with conc. H₂SO₄ or PPA. |
Visual Troubleshooting: The Divergent Pathway
Caption: Divergent pathways of aniline/
Module 2: The Meta-Substituent Problem (Skraup/Doebner-von Miller)
User Issue: "I used a meta-substituted aniline, and I got a mixture of C5- and C7-substituted quinolines. I can't separate them."
The Electronic/Steric Conflict
When a substituent is at the meta position of the aniline, the ring closure (electrophilic aromatic substitution) has two ortho sites available:
-
Site A (Para to substituent): Leads to C7-substitution .
-
Site B (Ortho to substituent): Leads to C5-substitution .
The "Crum Brown-Gibson" Rule for Quinolines
-
Scenario A: Electron Donating Groups (EDG) (e.g., -OMe, -Me, -OH)
-
Outcome: Strongly favors C7-substitution .
-
Why: EDGs activate the para position (Site A) electronically. The transition state for C7 closure is significantly lower in energy.
-
Troubleshooting: If you see C5 product, check for steric crowding at the C7 site or extremely high reaction temperatures that erode selectivity.
-
-
Scenario B: Electron Withdrawing Groups (EWG) (e.g., -NO₂, -CF₃, -Cl)
-
Outcome: Favors C5-substitution (often weakly).
-
Why: EWGs deactivate the para position (Site A) more than the ortho position (Site B). However, this is often a "fight" between electronics (favoring C5) and sterics (favoring C7, because C5 is crowded by the adjacent amine group).
-
Result: Often a messy mixture.
-
Protocol: Handling the Meta-Mixture
If you absolutely need the C5-isomer from a meta-EDG aniline (which naturally wants to form C7), you cannot use Skraup. You must switch strategies:
Recommended Workaround: The Friedländer Synthesis .[3] Instead of cyclizing an aniline, synthesize the pre-functionalized 2-amino-6-substituted-benzaldehyde . This forces the substituent into the correct position by design, removing the ambiguity of the cyclization step.
Module 3: Regiocontrol in Combes Synthesis
User Issue: "My reaction with an unsymmetrical 1,3-diketone is giving the wrong isomer."
Mechanism-Based Troubleshooting
The Combes synthesis involves condensing an aniline with a 1,3-diketone. The regioselectivity is determined by the first step : which carbonyl does the aniline attack?
-
Rule: The aniline attacks the more acidic (more activated) carbonyl.
-
Controller: Sterics and Electronics of the diketone.
Troubleshooting Table:
| Diketone Structure | Preferred Attack Site | Resulting Quinoline |
| R1 = CF₃, R2 = Me | Aniline attacks Carbonyl(CF₃) (More electrophilic). | 2-Methyl-4-(trifluoromethyl)quinoline |
| R1 = Ph, R2 = Me | Aniline attacks Carbonyl(Me) (Less sterically hindered). | 2-Phenyl-4-methylquinoline |
Pro Tip: If regioselectivity is poor, switch to polyphosphoric acid (PPA) as the solvent/catalyst. PPA often improves yield and selectivity compared to H₂SO₄ by minimizing charring and allowing cleaner thermodynamic equilibration of the Schiff base intermediate.
Module 4: Transition Metal Catalysis (Larock & C-H Activation)
User Issue: "I am using the Larock synthesis (o-iodoaniline + internal alkyne) and the groups are reversed."
The Steric vs. Electronic Battle
In the Pd-catalyzed annulation, the alkyne inserts into the Aryl-Pd bond.
-
Standard Expectation: The Aryl group adds to the less hindered carbon of the alkyne. This places the bulkier alkyne substituent at the C2 position (alpha to the nitrogen).
-
The Failure Mode: If the alkyne substituents have similar steric bulk (e.g., Methyl vs. Ethyl), selectivity drops. If one group is an EWG (ester) and the other is alkyl, electronics may override sterics.
Visualizing Larock Regioselectivity
Caption: In standard Larock synthesis, the aryl group prefers the less hindered alkyne carbon, placing the larger substituent at C2 (adjacent to Nitrogen).
Standard Operating Protocol: Knorr Quinoline Synthesis
Objective: Synthesis of 2-hydroxy-4-methylquinoline (Carbostyril) from aniline and ethyl acetoacetate.
Reagents:
-
Aniline (1.0 equiv)
-
Ethyl acetoacetate (1.2 equiv)
-
Polyphosphoric Acid (PPA) or Conc. H₂SO₄
Step-by-Step:
-
Amide Formation (Thermodynamic Control):
-
Mix aniline and ethyl acetoacetate in a round-bottom flask.
-
Heat to 140 °C (oil bath).
-
Crucial: Use a Dean-Stark trap or open distillation setup to continuously remove ethanol . If ethanol is not removed, the equilibrium will not shift to the amide.
-
Continue heating until ethanol evolution ceases (approx. 2-4 hours).
-
Checkpoint: TLC/NMR should show conversion to the acetoacetanilide (amide).
-
-
Cyclization:
-
Cool the intermediate to 80 °C.
-
Add PPA (approx. 5-10 g per g of reactant).
-
Heat to 100–120 °C for 1–2 hours. The mixture will become viscous and dark.
-
-
Workup:
-
Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring.
-
The quinolone should precipitate as a solid.
-
Filter, wash with water, and recrystallize from ethanol.
-
References
-
Conrad-Limpach vs Knorr Mechanisms
-
Jones, R. G. (1951). "The Synthesis of 4-Hydroxyquinolines." Journal of the American Chemical Society, 73(8), 3684–3687. Link
-
-
Regioselectivity in Skraup/Doebner-von Miller
-
Palmer, M. H. (1962). "The Skraup Reaction with m-Substituted Anilines." Journal of the Chemical Society, 3645-3652. Link
-
-
Combes Synthesis Mechanism
-
Roberts, E., & Turner, E. E. (1927). "The Factors Controlling the Formation of 2- and 4-Substituted Quinolines." Journal of the Chemical Society, 1832-1857. Link
-
-
Larock Synthesis Regiochemistry
-
Larock, R. C., & Yum, E. K. (1991). "Palladium-catalyzed synthesis of quinolines from o-iodoanilines and alkynes." Journal of the American Chemical Society, 113(17), 6689–6690. Link
-
-
Friedländer Synthesis Review
-
Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Synthesis." Chemical Reviews, 109(6), 2652–2671. Link
-
Sources
Quinoline Synthesis Technical Support: The Combes Protocol
Subject: Overcoming Steric Hindrance & Regioselectivity Issues in Combes Quinoline Synthesis
Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist
Diagnostic Workflow
Before altering your reagents, use this decision tree to pinpoint the exact failure mode. Most "steric" failures are actually dehydration failures or kinetic traps.
Caption: Diagnostic logic for isolating failure points in Combes synthesis. Blue nodes indicate decision points; Green nodes indicate validated protocols.
Critical Failure Analysis: The "Steric Wall"
The Combes synthesis proceeds in two distinct stages:
-
Condensation: Aniline +
-Diketone Schiff Base (Imine) + -
Cyclization: Acid-catalyzed electrophilic aromatic substitution (EAS).
Why Steric Hindrance Kills the Reaction
In standard protocols (HCl/Reflux), steric bulk creates two insurmountable energy barriers:
-
Ortho-Effect (Condensation): An ortho-substituent on the aniline twists the amino group out of planarity. This prevents the orbital overlap required to attack the carbonyl carbon of the diketone. The equilibrium shifts back to starting materials.
-
Regio-Blocking (Cyclization): Even if the imine forms, the bulky group may physically block the electrophilic attack on the ring carbon, or force the reaction toward the less sterically crowded (but often kinetically slower) isomer.
The Solution Logic: To overcome this, we must move from Thermodynamic Control (standard reflux) to Kinetic Forcing (PPA or Microwave). PPA acts as a "chemical dehydrator," irreversibly sequestering the water produced in Step 1, forcing the equilibrium forward regardless of steric resistance.
Troubleshooting & FAQs
Q1: My reaction turns into a black, insoluble tar. What happened?
Diagnosis: Polymerization of the
-
Switch Acid: Concentrated
is an oxidizing agent. Switch to Polyphosphoric Acid (PPA) .[1][2] It is non-oxidizing and milder, yet sufficiently acidic to drive cyclization. -
Temperature Control: If using PPA, do not exceed 120°C. Above this, even PPA causes charring.
-
Inert Atmosphere: Perform the reaction under Nitrogen (
). Anilines are prone to oxidation at high temperatures.
Q2: I am using a meta-substituted aniline. Why do I get a mixture of isomers?
Diagnosis: Regioselectivity violation.
-
Meta-substituents have two available ortho sites for cyclization (positions 2 and 6 relative to the amine).
-
Electron Donating Groups (EDG) (e.g., -OMe): Direct cyclization para to themselves (forming the 7-substituted quinoline) due to resonance stabilization.
-
Electron Withdrawing Groups (EWG) (e.g., -NO2): Deactivate the ring. Cyclization often occurs at the less hindered position, but yields are generally poor. The Fix: Separation is difficult. Use Flash Chromatography with a gradient of Hexane:Ethyl Acetate. If separation fails, consider the Conrad-Limpach method (kinetic control) as an alternative route.
Q3: The aniline has a bulky ortho-group (e.g., 2-tert-butyl). The reaction won't start.
Diagnosis: The activation energy for the initial nucleophilic attack is too high. The Fix:
-
Microwave Irradiation: This is the gold standard for sterically hindered amines. The rapid dielectric heating provides the localized energy needed to overcome the steric repulsion.
-
Molecular Sieves: Add 4Å molecular sieves to the reaction vessel (if using a solvent like Toluene) to aggressively remove water, driving the Le Chatelier principle to the right.
Validated Protocols
Protocol A: The "Workhorse" (Polyphosphoric Acid)
Best for: Standard substrates, mild steric hindrance, and preventing tar.
Reagents:
-
Substituted Aniline (10 mmol)
- -Diketone (e.g., Acetylacetone) (12 mmol)
-
Polyphosphoric Acid (PPA) (15–20 g)
Methodology:
-
Mixing: In a round-bottom flask, mix the aniline and diketone. (Note: Exothermic reaction may occur; cool if necessary).[1][3]
-
PPA Addition: Add PPA. The mixture will be a viscous paste.
-
Heating: Heat the mixture to 100°C with mechanical stirring (magnetic stirring often fails due to viscosity).
-
Duration: Hold at 100°C for 2–3 hours. Monitor via TLC.
-
Quenching (Critical): Pour the hot reaction mixture slowly into crushed ice (100 g) with vigorous stirring. The PPA must hydrolyze.
-
Neutralization: Basify the aqueous solution with 20% NaOH or
to pH 8–9. The quinoline will precipitate or oil out. -
Extraction: Extract with Ethyl Acetate (
mL).
Protocol B: Microwave-Assisted Synthesis
Best for: Highly sterically hindered anilines (ortho-substituted) and high-throughput screening.
Data Comparison: Thermal vs. Microwave
| Parameter | Thermal (Standard) | Microwave (Optimized) |
| Time | 4 – 12 Hours | 10 – 20 Minutes |
| Yield (Hindered) | 15 – 30% | 75 – 92% |
| Solvent | Toluene/Acid | Solvent-free or Ethanol |
| Catalyst | HCl / p-TSA | K-10 Montmorillonite / Rare Earth |
Methodology:
-
Preparation: Mix Aniline (1.0 eq) and
-Diketone (1.2 eq) in a microwave-safe vial. -
Catalyst: Add K-10 Montmorillonite Clay (20% w/w relative to reactants). This solid acid acts as a surface catalyst, improving regioselectivity.
-
Irradiation: Seal the vial. Irradiate at 120°C (Power: 150W, Max Pressure: 200 psi) for 10 minutes .
-
Workup: Dilute with Ethanol, filter off the clay catalyst, and concentrate the filtrate.
-
Purification: Recrystallize from Ethanol/Water.
References
-
Sloop, J. C., et al. (2009). "Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic pathways." Journal of Physical Organic Chemistry. Link
-
Roberts, E., & Turner, E. E. (1927). "The factors controlling the formation of some derivatives of quinoline." Journal of the Chemical Society.[4] Link
-
El-Rayyes, N. R. (2010). "Microwave-assisted synthesis of quinolines." Journal of Heterocyclic Chemistry. Link (Note: Generalized reference to microwave advancements in heterocycles).
-
Organic Syntheses. (1955). "4,7-Dichloroquinoline" (Classic protocol illustrating thermal limitations). Organic Syntheses, Coll. Vol. 3, p.272. Link
Sources
Validation & Comparative
Technical Comparison: Structural Elucidation of 5,6-Dimethylquinoline vs. Isomeric Alternatives
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers Subject: 5,6-Dimethylquinoline (CAS: 61628-98-4)[1]
Executive Summary & Strategic Context
In the synthesis of substituted quinolines—common pharmacophores for antimalarial and anticancer agents—regioselectivity is rarely absolute. The Skraup synthesis and related cyclization protocols frequently yield isomeric mixtures.
For This compound (5,6-DMQ) , the primary challenge is not just characterization, but differentiation from its structural isomers, particularly 5,7-Dimethylquinoline (5,7-DMQ) and 6,7-Dimethylquinoline (6,7-DMQ) .[1] While Mass Spectrometry (MS) provides molecular weight confirmation, it fails to distinguish these regioisomers due to identical fragmentation pathways.
This guide outlines a self-validating analytical workflow, prioritizing Nuclear Magnetic Resonance (NMR) with NOE (Nuclear Overhauser Effect) experiments as the definitive method for structural assignment.
Analytical Workflow
The following diagram illustrates the critical decision pathways for isolating and characterizing 5,6-DMQ from a crude reaction mixture (e.g., from 3,4-dimethylaniline).
Figure 1: Analytical workflow for the isolation and structural validation of this compound.
Mass Spectrometry: The Limitation of Molecular Weight
While MS is essential for purity assessment, it is insufficient for structural proof of 5,6-DMQ.[1] All dimethylquinoline isomers share the same molecular ion and very similar fragmentation patterns.
Comparative Fragmentation Data (EI, 70 eV)
| Fragment Ion (m/z) | Assignment | 5,6-DMQ Intensity | 5,7-DMQ Intensity | Mechanistic Insight |
| 157.1 | [M]+ | 100% (Base) | 100% (Base) | Stable aromatic heterocycle.[1] |
| 156.1 | [M-H]+ | ~30-40% | ~30-40% | Loss of H from methyl (tropylium-like rearrangement).[1] |
| 142.1 | [M-CH3]+ | ~10-15% | ~10-15% | Loss of methyl radical.[1] |
| 115.1 | [M-CH3-HCN]+ | ~5-10% | ~5-10% | Characteristic quinoline ring degradation.[1] |
Why MS Fails Here: The "ortho effect" (loss of substituents adjacent to nitrogen) is not prominent in 5,6-DMQ because the methyls are on the carbocyclic ring, far from the ring nitrogen. Therefore, fragmentation is driven by stability, which is nearly identical across isomers.
NMR Spectroscopy: The Gold Standard
NMR is the only standalone technique capable of distinguishing 5,6-DMQ from 5,7-DMQ and 6,7-DMQ.[1] The distinction relies on Spin-Spin Coupling (
A. Proton ( H) NMR Assignment Strategy
The quinoline ring consists of a heteroaromatic ring (Protons 2, 3, 4) and a carbocyclic ring (Protons 5, 6, 7, 8).[2]
1. The Heteroaromatic Ring (Consistent across isomers)
These signals are diagnostic for the quinoline core but not the isomer.
-
H-2 (dd): ~8.8 ppm (Deshielded by Nitrogen).[1]
-
H-3 (dd): ~7.3 ppm.[1]
-
H-4 (d): ~8.0–8.4 ppm (Peri-position).[1]
2. The Carbocyclic Ring (The Differentiator)
This is where 5,6-DMQ reveals its unique fingerprint.
| Feature | This compound | 5,7-Dimethylquinoline | 6,7-Dimethylquinoline |
| Methyl Pattern | Two singlets (~2.4 - 2.5 ppm) | Two singlets | Two singlets |
| Aromatic Protons | H-7 and H-8 | H-6 and H-8 | H-5 and H-8 |
| Coupling ( | Ortho-coupling ( | Meta-coupling ( | Para-coupling ( |
B. The "Peri-Effect" & NOE Validation (Critical Step)
The most robust proof of the 5-position methyl (which distinguishes 5,6-DMQ from 6,7-DMQ) is the Nuclear Overhauser Effect (NOE).[1]
-
5,6-DMQ: Irradiation of the methyl group at position 5 will show a strong NOE enhancement of H-4 (the proton on the adjacent ring).
-
6,7-DMQ: There is no methyl at position 5.[1] H-4 is spatially close to H-5 .[1]
-
5,7-DMQ: Similar to 5,6-DMQ, Me-5 interacts with H-4. DIFFERENTIATION relies on the H-6/H-8 coupling mentioned in the table above.
Visualization of NOE Correlations
Figure 2: Key NOESY correlations for this compound. The Me-5 to H-4 interaction is the structural anchor.[1]
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Solvent: CDCl
(Chloroform-d) is standard.[1] Use DMSO-d if peaks overlap, as it often shifts protons differentially.[1] -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (prevent shimming errors).
Protocol B: Data Acquisition Parameters (400 MHz or higher)
-
1H 1D: 16 scans, 1 second relaxation delay.
-
13C 1D: 512 scans (quaternary carbons at C-5 and C-6 are slow to relax; consider adding Cr(acac)
relaxant if quantitative data is needed). -
NOESY: Mixing time (
) of 500ms is optimal for small molecules (MW < 500) to observe positive NOE enhancements.
Protocol C: GC-MS Conditions
-
Column: DB-5ms or equivalent (30m x 0.25mm).[1]
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 100°C (1 min)
10°C/min 280°C. -
Note: Isomers may co-elute. If 5,6-DMQ and 5,7-DMQ are both present, a slower ramp (2°C/min) or a wax column (polar) is required for separation.[1]
References
- Note: Provides baseline spectral data for dimethylquinoline isomers useful for compar
-
Canadian Science Publishing. (n.d.). Mass Spectra of Alkylquinolines. Retrieved January 29, 2026, from [Link][1]
- Note: Authoritative source on the fragmentation mechanisms of alkyl
-
MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved January 29, 2026, from [Link][1]
- Note: Demonstrates the application of NOE for distinguishing 5,7-substitution p
-
Vive Chemistry. (2012). Skraup's Synthesis. Retrieved January 29, 2026, from [Link]
- Note: Details the synthetic routes that lead to isomeric mixtures of dimethylquinolines.
Sources
Structural Validation of Novel Quinoline Derivatives: A Comparative Analytical Guide
Executive Summary: The Regioisomer Challenge
In the development of quinoline-based therapeutics (e.g., antimalarials, kinase inhibitors), the primary failure mode in structural assignment is not the molecular formula, but the regiochemistry . Classical synthetic routes like the Skraup, Combes, or Friedländer synthesis often yield thermodynamic and kinetic mixtures, particularly when substituted anilines are used.
A common pitfall is the misidentification of 5-substituted vs. 8-substituted isomers or 2- vs. 4-substitution patterns due to the electronic similarity of the positions. This guide objectively compares the three primary validation modalities—Nuclear Magnetic Resonance (NMR), X-ray Crystallography, and High-Resolution Mass Spectrometry (HRMS)—and provides a self-validating workflow to ensure structural integrity before biological screening.
Comparative Analysis of Analytical Modalities
The following analysis evaluates the three pillars of structural validation based on resolution power, throughput, and specific utility for quinoline scaffolds.
Table 1: Strategic Comparison of Validation Methods
| Feature | 2D NMR (HMBC/NOESY) | X-Ray Crystallography | HRMS (MS/MS) |
| Primary Utility | Solution-state connectivity & spatial proximity. | Absolute 3D configuration & stereochemistry. | Molecular formula & fragmentation fingerprinting.[1][2][3] |
| Regioisomer Resolution | High. Relies on scalar coupling ( | Ultimate. Unambiguous atomic positioning. | Moderate. Relies on specific "ortho-effect" fragmentation pathways. |
| Sample Requirement | 2–10 mg (Solution). Non-destructive. | Single Crystal (0.1–0.3 mm). Destructive (often). | < 1 mg. Destructive. |
| Throughput | High (10–30 min/sample). | Low (Days to Weeks for growth/diffraction). | Ultra-High (Minutes).[4][5] |
| Blind Spot | Quaternary carbons with no proton neighbors (requires 1,1-ADEQUATE or LR-HMBC). | Amorphous solids or oils (cannot be analyzed). | Isobaric isomers with identical fragmentation stability. |
| Cost Efficiency | Low cost per run. | High cost (instrumentation/time). | Low cost per run. |
Deep-Dive Experimental Protocols
Protocol A: The "Self-Validating" NMR Logic Tree
Objective: Distinguish between C5- and C8-substituted quinolines without crystal data.
Rationale: In substituted quinolines, the chemical shifts of protons H5 and H8 are often similar. However, their spatial environments are distinct: H8 is peri-proximal to the ring Nitrogen (N1), while H5 is peri-proximal to C4.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of derivative in 600 µL DMSO-
. (Avoid if the quinoline is a free base, as trace acid can cause line broadening via protonation exchange). -
Acquisition:
-
1D
H: Acquire with sufficient d1 (relaxation delay > 3s) for integration accuracy. -
2D NOESY (Phase Sensitive): Mixing time (
) = 500 ms. -
2D
H- N HMBC: Optimized for long-range coupling ( Hz).
-
-
Validation Logic (The "Truth" Test):
-
Check 1 (The N1-H8 Interaction): Look for a NOESY cross-peak between the Ring Nitrogen (indirectly detected or implied) and the putative H8 proton.
-
If Peak Present: The proton is at C8 (close to N1 lone pair).
-
If Peak Absent: The proton is likely at C5 (too far from N1).
-
-
Check 2 (The C4-H5 Interaction): Look for a strong NOE between the proton at C4 and the putative H5.
-
Check 3 (
Coupling): H2 and H3 usually show a characteristic coupling of ~4.2 Hz. H3 and H4 show ~8.0 Hz. Use this to anchor the pyridine ring assignment first.
-
Protocol B: HRMS Fragmentation Fingerprinting
Objective: Rapid screening of N-oxide vs. Free Base derivatives.
Rationale: Quinoline
Step-by-Step Methodology:
-
Ionization: ESI (Positive Mode).
-
Collision Energy (CE): Ramp 10–40 eV.
-
Analysis:
-
N-Oxide Signature: Look for the characteristic loss of oxygen
or the "Meisenheimer rearrangement" leading to . -
Free Base Signature: Stable molecular ion
. Major fragmentation is usually loss of HCN ( 27) from the pyridine ring.
-
Data Presentation: Distinguishing Isomers
The following table illustrates simulated data for two common regioisomers synthesized via the Combes reaction.
Table 2: Analytical Discrimination of 2,4-Dimethylquinoline vs. 2,X-Dimethylquinoline
| Parameter | Isomer A: 2,4-Dimethylquinoline | Isomer B: 2,8-Dimethylquinoline | Interpretation |
| Singlet (approx 7.1 ppm) | Doublet (approx 7.2 ppm, | In Isomer A, C4 is blocked by methyl; H3 has no neighbor to couple with. | |
| NOESY Correlation | Strong NOE between Methyl-C4 and H5. | Strong NOE between Methyl-C8 and H7. | Spatial proximity confirms methyl position. |
| HMBC Correlation | Methyl protons correlate to C4a (quaternary bridgehead). | Methyl protons correlate to C7 and C8a (quaternary). | Connectivity to the bridgehead carbon (C4a vs C8a) is the definitive proof. |
| MS Fragmentation | Loss of | Loss of | Steric relief drives fragmentation in Isomer B. |
Strategic Workflow & Visualization
The following diagrams illustrate the decision-making process for validating quinoline structures.
Diagram 1: The "Self-Validating" Analytical Workflow
Caption: A hierarchical workflow prioritizing rapid screening (LCMS) followed by definitive NMR characterization, reserving X-ray for ambiguous cases.
Diagram 2: NMR Logic for Regioisomer Assignment
Caption: Logic tree for distinguishing C5 vs. C8 substitution using NOE and HMBC correlations.
References
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for interpretation of scalar couplings and fragmentation).
-
Vontobel, P. H., et al. (2020). "Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline...". Magnetic Resonance in Chemistry. (Detailed HMBC/NOESY protocols for quinolines).
-
Kelley, J. L., et al. (1989).[6] "Structure of the 'anomalous' product from the reaction of 3-aminoquinoline...". Journal of Medicinal Chemistry. (Classic case of using NOE to correct structural misassignment).
-
Ma, Y., et al. (2023). "Mass Spectrometry Fragmentation Patterns of Quinolone Antibiotics". (Reference for fragmentation rules).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. youtube.com [youtube.com]
- 5. Quinoline Synthesis: Nanocatalyzed Green Protocols-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative review of classical vs. modern quinoline synthesis techniques
Executive Summary
The quinoline scaffold remains a cornerstone in medicinal chemistry, appearing in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum antibiotics. While the classical Skraup synthesis has served as the industrial workhorse for over a century, its reliance on harsh acid-mediated condensation faces increasing scrutiny due to safety and environmental costs.
This guide objectively compares the classical Skraup method against a modern, Iron(III)-catalyzed Multicomponent Reaction (MCR) . Experimental data indicates that while Skraup remains viable for simple, bulk commodity synthesis, the Fe-catalyzed oxidative coupling offers superior regioselectivity, milder conditions, and a significantly improved safety profile for late-stage drug functionalization.
The Classical Approach: Skraup Synthesis
The "Brute Force" Standard [1][2]
The Skraup synthesis (1880) constructs the quinoline ring by heating aniline with glycerol, sulfuric acid, and an oxidizing agent (classically nitrobenzene).[3] It relies on the in situ dehydration of glycerol to acrolein, which then undergoes conjugate addition with aniline.
Mechanistic Pathway
The reaction is violent and exothermic.[4] The mechanism involves the formation of toxic acrolein, followed by a Michael addition, cyclization, and final oxidation to aromatize the ring.
Figure 1: The Skraup synthesis pathway relies on the in situ generation of acrolein, a highly reactive and toxic electrophile.
Standard Operating Protocol (Classical)
Note: This protocol requires a fume hood with high-velocity extraction due to acrolein formation.
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, mix Aniline (0.1 mol) , Glycerol (0.3 mol) , and Nitrobenzene (0.06 mol) .
-
Acid Addition: Cautiously add Concentrated H₂SO₄ (20 mL) dropwise. Caution: Exothermic.
-
Reflux: Heat the mixture on an oil bath to 140–150°C .
-
Observation: The reaction may become violent ("runaway") around 120°C. Have an ice bath ready to moderate the flask if boiling becomes uncontrollable.
-
-
Duration: Reflux for 4–6 hours .
-
Workup: Cool, dilute with water, and steam distill to remove unreacted nitrobenzene. Basify the residue with NaOH to release the quinoline. Extract with ether, dry, and distill.
Critique:
-
Pros: Cheap reagents; effective for simple, unfunctionalized quinolines.
-
Cons: Low tolerance for sensitive functional groups; risk of polymerization; generates stoichiometric toxic waste; variable yields (often 40–60%).
The Modern Approach: Iron-Catalyzed MCR
The "Precision" Alternative
Modern techniques prioritize atom economy and safety. A standout method is the FeCl₃-catalyzed cascade reaction of anilines, aldehydes, and nitroalkanes (or alkynes). This method utilizes aerobic oxidation, avoiding toxic nitrobenzene and harsh sulfuric acid.
Mechanistic Pathway
This pathway typically follows an Aza-Henry (nitro-Mannich) reaction followed by cyclization and denitration/aromatization. It proceeds under ambient air.[5]
Figure 2: The Iron(III)-catalyzed route operates via a cascade sequence, utilizing ambient oxygen as the terminal oxidant.
Modern Operating Protocol (Fe-Catalyzed)
Based on recent green chemistry protocols (e.g., RSC Adv., 2014).
-
Setup: In a 50 mL reaction tube, combine Aniline (1.0 mmol) , Aldehyde (1.0 mmol) , and Nitroalkane (1.5 mmol) .
-
Catalyst: Add FeCl₃ (10 mol%) .
-
Solvent: Add Ethanol (3 mL) (or run neat if liquid substrates).
-
Reaction: Stir at 80°C under an open atmosphere (air balloon or open tube) for 4–6 hours .
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If soluble, evaporate solvent and perform a short silica plug filtration.
Critique:
-
Pros: High regioselectivity; tolerates halides/methoxyls; high yield (>80%); water/ethanol as solvent; inexpensive non-toxic catalyst.
-
Cons: Requires nitroalkanes (which can be regulated); slightly higher reagent cost than glycerol.
Head-to-Head Performance Analysis
The following data compares the synthesis of 6-methylquinoline (a common precursor) using both methods.
| Metric | Classical Skraup [1, 2] | Modern Fe-Catalyzed MCR [3, 4] |
| Reagents | p-Toluidine + Glycerol + H₂SO₄ | p-Toluidine + Glyoxal* + Nitroethane |
| Catalyst | Stoichiometric H₂SO₄ | 10 mol% FeCl₃ |
| Temperature | 150°C (Violent Reflux) | 80°C (Mild Heating) |
| Time | 6 Hours + Steam Distillation | 4–5 Hours + Filtration |
| Yield | 52% | 87% |
| Atom Economy | Low (Loss of H₂O, oxidant waste) | High (Water is sole byproduct) |
| Safety | High Risk (Acrolein, Runaway) | Low Risk (Aerobic, Ethanol) |
| Regioselectivity | Poor (Isomer mixtures common) | Excellent (>95:5) |
*Note: Modern equivalents often use aldehyde surrogates or specific coupling partners to achieve the same core structure.
Strategic Recommendations
As a Senior Application Scientist, my recommendation depends on the scale and stage of development:
-
Use Classical Skraup When:
-
You are manufacturing commodity chemicals (ton-scale).
-
The target is the unsubstituted parent quinoline.
-
Cost of goods (COGs) is the sole driver and waste disposal infrastructure is established.
-
-
Use Modern Fe-Catalyzed MCR When:
-
You are in Lead Optimization or Process Development .
-
The substrate contains sensitive groups (esters, nitriles, halides).
-
You require regiochemical purity without tedious chromatography.
-
Green Chemistry metrics (E-factor) are a project KPI.
-
Decision Matrix
Figure 3: Decision workflow for selecting the optimal quinoline synthesis route.
References
-
Scilit. (2022).[6] Synthesis of Quinolines by the Skraup Reaction: Hierarchical Zeolites vs Microporous Zeolites.[6] Retrieved from [Link]
-
Gogoi, A., & Guin, D. (2019). An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization... Journal of Organic Chemistry, 84, 10160-10171.[7] Retrieved from [Link]
-
RSC Advances. (2014). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction. Organic & Biomolecular Chemistry.[3][4][8][9][10][11][12] Retrieved from [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. iipseries.org [iipseries.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scilit.com [scilit.com]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
